molecular formula C11H24O2 B2825998 2-Butyl-2-ethyl-1,3-dimethoxypropane CAS No. 129318-09-8

2-Butyl-2-ethyl-1,3-dimethoxypropane

Cat. No.: B2825998
CAS No.: 129318-09-8
M. Wt: 188.311
InChI Key: NDAOWAVNIYQCLK-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-1,3-dimethoxypropane is a useful research compound. Its molecular formula is C11H24O2 and its molecular weight is 188.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(methoxymethyl)heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-5-7-8-11(6-2,9-12-3)10-13-4/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAOWAVNIYQCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

The 5th-Generation Internal Donor for Ziegler-Natta Catalysis

Executive Summary: The "Phthalate-Free" Enabler

2-Butyl-2-ethyl-1,3-dimethoxypropane (CAS: 129318-09-8), often abbreviated as BEDP, represents a critical evolution in the field of polymer chemistry, specifically within heterogeneous Ziegler-Natta (ZN) catalysis. Unlike its predecessors—phthalates and succinates—BEDP belongs to the class of 1,3-diethers .

For drug development professionals and industrial chemists, BEDP is significant not as a pharmacophore, but as a high-precision stereoregulator . It enables the synthesis of highly isotactic polypropylene (iPP) with narrow molecular weight distributions (MWD) without requiring external donors. Its structural rigidity and specific oxygen spacing allow it to bind selectively to the MgCl₂ lattice, displacing potential defects that would otherwise lead to atactic (amorphous) polymer chains. Furthermore, it addresses the toxicological concerns associated with phthalate leaching in food-contact plastics.

Chemical Architecture & Properties

BEDP features a neopentyl-like skeleton. The quaternary carbon at position 2 is substituted with ethyl and butyl groups, creating a specific steric environment that dictates its binding geometry.

Physicochemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 129318-09-8
Molecular Formula C₁₁H₂₄O₂
Molecular Weight 188.31 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~220–225°C (at 760 mmHg)
Density ~0.89 g/cm³
Solubility Soluble in hexane, toluene, THF; Insoluble in water
Purity Grade Typically ≥98% (GC) for catalytic use
Structural Significance (The Gem-Dialkyl Effect)

The "gem-dialkyl" substitution (ethyl/butyl) at the C2 position is not arbitrary. It imposes a conformational lock on the molecule. In the absence of these bulky groups, the 1,3-dimethoxy backbone would possess too much rotational freedom (entropy), reducing the probability of bidentate chelation to the magnesium surface. The ethyl/butyl bulk forces the two methoxy oxygens into a fixed distance (~2.8–3.2 Å), perfectly matching the coordination vacancies on the MgCl₂ (110) crystallographic face.

Synthesis Protocol: The Alkylation Pathway

The synthesis of BEDP is a classic example of etherification applied to a sterically hindered neopentyl-type diol. The precursor, 2-Butyl-2-ethyl-1,3-propanediol (CAS 115-84-4) , is first synthesized via an Aldol-Cannizzaro reaction of 2-ethylhexanal and formaldehyde.

Experimental Workflow (Methylation)

Note: This protocol describes the conversion of the diol to the diether (BEDP). All steps must be performed under inert atmosphere (Nitrogen/Argon).

Reagents:

  • Precursor: 2-Butyl-2-ethyl-1,3-propanediol (1.0 eq)

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq)

  • Base: Sodium Hydride (NaH, 60% in oil) or KOH powder (4.0 eq)

  • Solvent: THF (dry) or DMSO (for KOH method)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask, suspend NaH (washed with hexane to remove oil) in dry THF at 0°C.

  • Alkoxide Formation: Add the diol dropwise over 30 minutes. The reaction will evolve H₂ gas. The steric bulk of the diol means the formation of the dianion requires time and slight warming.

    • Critical Checkpoint: Allow the mixture to stir at room temperature for 1 hour until H₂ evolution ceases. The solution should become a viscous alkoxide suspension.

  • Methylation: Cool back to 0°C. Add Methyl Iodide dropwise. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. The neopentyl position makes the oxygen nucleophilic, but the steric bulk around the C2 carbon protects the ether from side reactions.

  • Quench & Workup: Cool to RT. Quench carefully with cold water. Extract with hexane (3x).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate.

  • Distillation: Purify the crude oil via vacuum distillation. BEDP distills as a clear oil.

Synthesis Logic Diagram

SynthesisPath Start 2-Ethylhexanal + Formaldehyde Inter 2-Butyl-2-ethyl- 1,3-propanediol Start->Inter Aldol-Cannizzaro Reagents NaH / THF (Deprotonation) Inter->Reagents Activation Methylation MeI Addition (SN2 Reaction) Reagents->Methylation Alkoxide Formation Product BEDP (Diether) Methylation->Product Reflux 6-12h

Figure 1: Synthetic pathway from commodity aldehydes to the high-value BEDP donor.

Mechanism of Action: Stereocontrol on MgCl₂

The primary function of BEDP is to act as a Lewis Base (Internal Donor) during the preparation of the solid catalyst (TiCl₄/MgCl₂).

The Chelation Mode

Unlike phthalates, which bind via carbonyl oxygens and often require an external donor (like silanes) during polymerization to maintain stereoselectivity, BEDP is a "complete" donor.

  • Surface Recognition: BEDP coordinates to the unsaturated Mg atoms on the (110) and (104) lateral cuts of the MgCl₂ crystal.

  • Bidentate Binding: The two methoxy oxygens chelate a single Mg atom or bridge two adjacent Mg atoms. The distance (bite angle) is optimized by the C2-ethyl/butyl groups.

  • Steric Shielding: The bulky ethyl and butyl tails point away from the surface, creating a "steric umbrella" around the active Titanium site.

  • Selectivity: This umbrella forces the incoming propylene monomer to approach the active Ti-C bond in a specific orientation (si- or re-face), ensuring the formation of isotactic polypropylene.

Pathway Visualization

Mechanism cluster_Poly Polymerization Phase MgCl2 MgCl2 Crystal Lattice (110 Face) Complex Mg-Diether Complex (Stable Chelation) MgCl2->Complex Coordination BEDP BEDP (Donor) Enters Lattice BEDP->Complex Bidentate Binding TiCl4 TiCl4 Deposition (Active Site) Complex->TiCl4 Site Isolation Isotactic Isotactic Polypropylene (High Crystallinity) TiCl4->Isotactic Catalysis Propylene Propylene Monomer Propylene->Isotactic Stereoselective Insertion

Figure 2: The mechanistic role of BEDP in conditioning the catalyst surface for stereoregular polymerization.

Performance Comparison

Data aggregated from comparative studies of Ziegler-Natta generations.

MetricPhthalate System (4th Gen)BEDP / 1,3-Diether System (5th Gen)Impact
Activity 30–50 kg PP/g Cat80–120 kg PP/g Cat Higher yield per catalyst unit.
Hydrogen Response ModerateHigh Easier control of polymer molecular weight (MFR).
External Donor Required (Silanes)Not Required Simplified process; lower cost.
Isotacticity (I.I.) 97–98%98–99% Higher melting point, stiffer plastics.
Toxicity Phthalate concernsPhthalate-Free Compliant with modern food/medical standards.

Key Insight: The high hydrogen response of BEDP-based catalysts allows for the production of high-melt-flow reactor grades (MFR > 100 g/10min ) without visbreaking (peroxide degradation), preserving the polymer's organoleptic properties.

Safety & Handling

While BEDP is not a highly toxic pharmaceutical active, it is an industrial chemical and should be handled with standard GLP/GMP precautions.

  • Hazards: Combustible liquid. May cause mild skin/eye irritation.

  • Storage: Store under nitrogen in cool, dry conditions. Ethers can form peroxides upon prolonged exposure to air; however, the hindered nature of BEDP makes it relatively stable compared to simple ethers like diethyl ether.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17809800, this compound. Retrieved from [Link]

  • Borealis AG / LyondellBasell (Contextual).Patents on 1,3-Diether Ziegler-Natta Catalysts (e.g., WO2021063930A1).
  • Morini, G., et al. (ResearchGate). The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts. Retrieved from [Link]

Thermodynamic Stability and Conformational Dynamics of 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 1,3-Diether Internal Electron Donors

Executive Summary & Cross-Disciplinary Relevance

The rational design of molecular architectures relies heavily on manipulating thermodynamic stability through steric pre-organization. 2-Butyl-2-ethyl-1,3-dimethoxypropane , a highly specialized 1,3-diether, serves as a masterclass in this principle. Primarily utilized as a 4th and 5th generation "internal electron donor" (IED) in MgCl₂-supported Ziegler-Natta catalysts (ZNCs) for isotactic polypropylene production, its unique thermodynamic profile dictates the stereoselectivity and kinetic lifespan of the catalytic system 1.

Cross-Disciplinary Insight: While rooted in polymer chemistry, the thermodynamic principles governing this compound—specifically how 2,2-disubstitution forces a molecule into a target-binding conformation (the "entatic state")—offer profound insights for drug development professionals. The use of steric bulk to lock a molecule into a thermodynamically favored conformation is a cornerstone of structure-based drug design and solid-state active pharmaceutical ingredient (API) formulation.

Conformational Thermodynamics: The TGGT and TGG'T States

The thermodynamic stability of this compound is fundamentally driven by the steric congestion at the C2 position of its propane backbone. The bulky 2-butyl and 2-ethyl substituents severely restrict the rotational freedom of the adjacent methoxy groups.

This steric hindrance forces the molecule to adopt specific dihedral angles along the


 residue. These conformations are defined by trans (T), gauche+ (G), and gauche− (G′) states 2.
  • Free Crystal Phase (TGGT): In the absence of a metal center, the molecule minimizes internal steric repulsion by adopting the TGGT conformation 2.

  • Chelating Phase (TGG'T): Upon complexation with a metal surface (such as Mg or Ti), the molecule undergoes a conformational shift to the TGG'T state 2. This specific geometry perfectly aligns the oxygen lone pairs, creating an optimal distance (approx. 3.0–3.2 Å) for bidentate chelation.

ConformationalShift A This compound (Free State) B Steric Repulsion by 2-Alkyl Substituents A->B C TGGT Conformation (Crystal Phase) B->C Crystallization D TGG'T Conformation (Chelating Mode) B->D Metal Complexation E MgCl2 (110) Surface Bidentate Coordination D->E O-Mg Distance Match

Diagram 1: Conformational transition of the 1,3-diether driven by steric pre-organization.

Surface Coordination Thermodynamics on MgCl₂

The inorganic support, MgCl₂, exists in various crystallographic cuts, primarily exposing the (104) and (110) lateral cleavage planes.

  • Bare Surface Thermodynamics: Consensus in the field dictates that the (104) surface, which exposes pentacoordinated magnesium sites, is thermodynamically more stable than the (110) surface, which exposes higher-energy tetracoordinated sites 1.

  • Adsorbate-Induced Reconstruction: The addition of 1,3-diethers significantly alters this thermodynamic landscape. The TGG'T conformation of this compound geometrically matches the Mg–Mg distance on the (110) surface. This results in a highly exothermic "zip-coordination" mode that stabilizes the otherwise disfavored (110) sites [[1]](), 3.

By selectively binding to the (110) surface, the diether effectively blocks non-stereoselective active sites, thereby increasing the isotacticity of the synthesized polymer [[1]]().

SurfaceBinding A MgCl2 Cleavage Planes B (104) Surface Pentacoordinated Mg A->B C (110) Surface Tetracoordinated Mg A->C D Bare Surface Thermodynamics B->D E Diether-Bound Thermodynamics B->E C->D C->E F Favored (Lower Surface Energy) D->F (104) G Disfavored (Higher Surface Energy) D->G (110) H Weak Adsorption (Steric Mismatch) E->H (104) I Strong Chelation (O-Mg Distance Match) E->I (110)

Diagram 2: Thermodynamic inversion of MgCl₂ surface stability induced by 1,3-diether binding.

Kinetic Stability Against Alkylaluminum Cocatalysts

A critical failure point for earlier generation internal donors (such as ethyl benzoate or phthalates) is their susceptibility to the triethylaluminum (


) cocatalyst used to activate the titanium centers.

Esters form a Lewis acid/base adduct with


, which lowers the activation barrier for an ethyl transfer from the aluminum to the ester carbonyl carbon. This multistep reduction ultimately extracts the donor from the solid catalyst surface 4.

In stark contrast, 1,3-diethers lack a reactive carbonyl group. They are thermodynamically unreactive toward


 and are retained on the solid catalyst throughout the entire process [[4]](). Because they are not stripped away, systems utilizing this compound do not require the continuous addition of an "external electron donor" (ED) to maintain stereoselectivity.

Experimental Protocols for Thermodynamic Evaluation

To ensure rigorous scientific integrity, the evaluation of donor thermodynamics must rely on a self-validating system combining mechanochemistry, advanced spectroscopy, and computational modeling.

Step-by-Step Methodology: Solid-State NMR and DFT Tandem Approach
  • Step 1: Mechanochemical Activation (Sample Preparation)

    • Action: Co-mill anhydrous

      
      -MgCl₂ with this compound under a strictly inert argon atmosphere.
      
    • Causality: Bulk crystalline MgCl₂ is catalytically inactive. Ball-milling induces critical crystallographic defects, breaking down the bulk structure to expose the high-energy (104) and (110) lateral cleavage planes necessary for donor coordination 5.

  • Step 2: Fast Magic Angle Spinning (MAS) Solid-State NMR

    • Action: Acquire ¹H, ¹³C, and ²⁵Mg MAS NMR spectra at a spinning frequency of ≥50 kHz.

    • Causality: The amorphous nature of the ball-milled support causes severe inhomogeneous line broadening. Fast MAS is critical to average out anisotropic chemical shielding and dipole-dipole interactions, enabling the resolution of the distinct aliphatic protons of the butyl and ethyl groups to confirm structural integrity 1.

  • Step 3: First-Principles DFT Modeling

    • Action: Construct periodic boundary models of the (104) and (110) surfaces and calculate the adsorption free energies (

      
      ) for the TGGT and TGG'T conformations.
      
    • Causality: Experimental spectra alone cannot easily differentiate between closely related surface binding sites due to defect structures. DFT provides the theoretical chemical shielding tensors required to cross-reference and validate the empirical NMR peaks, unambiguously assigning the binding mode 5.

  • Step 4: Cocatalyst Challenge (Kinetic Stability Assay)

    • Action: Disperse the solid adduct in a hydrocarbon solvent, introduce a 50-fold molar excess of

      
      , and monitor the liquid phase via GC-MS over 24 hours.
      
    • Causality: Validates the thermodynamic resistance of the diether. The absence of ethyl-transferred byproducts or free diether in the supernatant confirms that the TGG'T chelation is kinetically locked and chemically unreactive 4.

Workflow Step1 1. Mechanochemical Activation (Ball-Milling MgCl2 + Diether) Step2 2. Solid-State NMR (13C, 25Mg MAS at 50 kHz) Step1->Step2 Step3 3. DFT Modeling (Adsorption Free Energies) Step1->Step3 Step4 4. Spectral Correlation (Assign TGG'T Binding Mode) Step2->Step4 Step3->Step4

Diagram 3: Self-validating experimental workflow combining empirical spectroscopy and computational modeling.

Quantitative Data Summary

The following table summarizes the comparative thermodynamic parameters of 1,3-diethers against traditional ester-based donors, highlighting why this compound represents a generational leap in catalyst design.

Table 1: Comparative Thermodynamic Parameters of Internal Electron Donors

Donor ClassRepresentative CompoundPreferred ConformationPrimary Binding SurfaceAdsorption Enthalpy (

)
Cocatalyst (

) Reactivity
1,3-Diether This compoundTGG'T (Complexed)MgCl₂ (110)Highly ExothermicUnreactive (Retained)
Diester Diisobutyl PhthalateVariableMgCl₂ (104) & (110)Moderately ExothermicReactive (Extracted)
Monoester Ethyl BenzoateVariableMgCl₂ (104)Weakly ExothermicHighly Reactive

References

  • Structural Characterization of Electron Donors in Ziegler–Natta Catalysts , ACS Publications (J. Am. Chem. Soc.). 1

  • Effect of diether as internal donor on MgCl2‐supported Ziegler–Natta catalyst for propylene polymerization , ResearchGate. 3

  • Monitoring the Kinetics of Internal Donor Clean-up from Ziegler–Natta Catalytic Surfaces: An Integrated Experimental and Computational Study , ACS Publications (J. Phys. Chem. C). 4

  • Structure of Donor Molecule 9,9-Bis(Methoxymethyl)-Fluorene in Ziegler-Natta Catalyst by Infrared Spectroscopy and Quantum Chemical Calculation , ACS Publications (J. Phys. Chem. C). 2

  • Probing Interactions between Electron Donors and the Support in MgCl2-Supported Ziegler–Natta Catalysts , ACS Publications (J. Phys. Chem. C). 5

Sources

An In-depth Technical Guide to the Synthesis of 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways to 2-Butyl-2-ethyl-1,3-dimethoxypropane, a molecule of interest for various applications. The synthesis is presented in two key stages: the formation of the precursor diol, 2-Butyl-2-ethyl-1,3-propanediol (BEPD), followed by its subsequent etherification to the target molecule. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and the underlying chemical principles.

Part 1: Synthesis of the Precursor: 2-Butyl-2-ethyl-1,3-propanediol (BEPD)

The industrial synthesis of 2-Butyl-2-ethyl-1,3-propanediol is a well-established process that proceeds via a base-catalyzed reaction between 2-ethylhexanal and formaldehyde.[1][2][3] This reaction is a tandem aldol addition followed by a Cannizzaro reaction.[1][4]

Reaction Mechanism and Rationale

The synthesis initiates with the aldol addition of 2-ethylhexanal to formaldehyde in the presence of a strong base, typically an alkali metal hydroxide like sodium hydroxide.[1][2] This is followed by a crossed Cannizzaro reaction where another molecule of formaldehyde reduces the intermediate aldehyde to the corresponding diol (BEPD), while being oxidized to formate. The use of a phase-transfer catalyst, such as tricaprylmethylammonium chloride (Aliquat 336) or tetrabutylammonium hydrogen sulfate, can significantly enhance the reaction yield by facilitating the interaction between the aqueous and organic phases.[1]

Experimental Protocol: Synthesis of BEPD

The following protocol is a synthesis of information from established industrial processes.[1][2]

Materials:

  • 2-Ethylhexanal

  • Formaldehyde (as a 45% aqueous solution, low in methanol) or solid paraformaldehyde[1][3]

  • Sodium hydroxide (aqueous solution)

  • Phase-transfer catalyst (e.g., Aliquat 336)[1]

  • Sulfuric acid (for neutralization)

  • Water (for washing)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, a mixture of the 45% formalin solution, 2-ethylhexanal, and the phase-transfer catalyst is heated to approximately 60°C.[1]

  • The aqueous sodium hydroxide solution is then added dropwise to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature at around 60°C.[1]

  • After the addition is complete, the mixture is stirred for an additional 1-1.5 hours to ensure the reaction goes to completion.[1]

  • The reaction mixture is then cooled and neutralized with sulfuric acid.[1]

  • The organic and aqueous phases are separated. The organic phase is washed with water to remove any remaining formaldehyde and salts.[1][3]

  • The crude 2-Butyl-2-ethyl-1,3-propanediol is then purified by vacuum distillation. The final product is typically collected at a boiling point of 130°-132°C at 9 mmHg.[1]

Data Presentation: BEPD Synthesis Parameters
ParameterValue/ConditionReference
Reactants 2-Ethylhexanal, Formaldehyde[1][2]
Catalyst Sodium Hydroxide[1][2]
Phase-Transfer Catalyst Aliquat 336 or TBAHSO₄[1]
Reaction Temperature 60°C[1]
Yield Up to 94.2% (with phase-transfer catalyst)[5]
Purification Vacuum Distillation (130°-132°C / 9 mmHg)[1]
Visualization of BEPD Synthesis Workflow

BEPD_Synthesis Reactants 2-Ethylhexanal + Formaldehyde Reaction Reaction at 60°C Reactants->Reaction Catalysts NaOH (catalyst) + Aliquat 336 (PTC) Catalysts->Reaction Neutralization Neutralization (H₂SO₄) Reaction->Neutralization Separation Phase Separation Neutralization->Separation Washing Washing with Water Separation->Washing Distillation Vacuum Distillation Washing->Distillation BEPD 2-Butyl-2-ethyl-1,3-propanediol (BEPD) Distillation->BEPD Dimethoxypropane_Synthesis BEPD 2-Butyl-2-ethyl-1,3-propanediol (BEPD) Deprotonation Deprotonation BEPD->Deprotonation Base Sodium Hydride (NaH) in THF Base->Deprotonation Dialkoxide Dialkoxide Intermediate Deprotonation->Dialkoxide Williamson Williamson Ether Synthesis (S_N2 Reaction) Dialkoxide->Williamson Methylating_Agent Methyl Iodide (CH₃I) Methylating_Agent->Williamson Workup Aqueous Workup & Extraction Williamson->Workup Purification Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Part 3: Characterization

Full characterization of the synthesized this compound is essential to confirm its identity and purity. This would typically involve a combination of spectroscopic techniques.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum would be expected to show a singlet for the six protons of the two methoxy groups (–OCH(_3)). The protons of the butyl and ethyl chains would appear as multiplets in the aliphatic region. The two methylene groups adjacent to the ether oxygens (–CH(_2)OCH(_3)) would likely appear as a singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the methoxy carbons, the quaternary carbon, and the carbons of the butyl and ethyl groups. The chemical shift of the methylene carbons attached to the oxygen atoms would be in the characteristic range for ether linkages.

  • IR Spectroscopy: The spectrum would be characterized by the absence of a broad O-H stretching band (which would be prominent in the precursor diol's spectrum) and the presence of strong C-O stretching bands characteristic of ethers, typically in the region of 1150-1085 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C(_11)H(_24)O(_2), MW: 188.31 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups and cleavage of the alkyl chains.

Experimental acquisition of these spectra would be necessary for unequivocal structure confirmation and purity assessment of the synthesized compound.

References

Sources

Technical Guide: Coordination Dynamics of 2-Butyl-2-ethyl-1,3-dimethoxypropane with Magnesium Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the coordination chemistry between 2-Butyl-2-ethyl-1,3-dimethoxypropane (BEDP) and Magnesium Chloride (MgCl₂) . While MgCl₂ is a ubiquitous inorganic salt used in pharmaceutical formulations and as a Lewis acid support, its interaction with 1,3-diethers like BEDP represents a pinnacle of stereoselective surface engineering .

BEDP functions as a bidentate Lewis base (ligand). Its primary application lies in Ziegler-Natta catalysis , where it coordinates to specific crystallographic faces of activated


-MgCl₂ to regulate the tacticity of polypropylene. For researchers in drug development and organometallic synthesis, this system serves as a masterclass in ligand design, lattice matching, and the stabilization of coordinatively unsaturated metal centers .

Molecular Architecture & Ligand Design

To understand the coordination, one must first analyze the ligand's steric and electronic profile. BEDP is not a simple ether; it is a "molecular clamp" designed with specific geometric constraints.

Structural Parameters
  • Backbone: A 1,3-propane backbone provides the necessary flexibility to form a stable 6-membered chelate ring with Magnesium (Mg²⁺).

  • Donor Atoms: Two methoxy (-OCH₃) oxygens act as hard Lewis bases.

  • Steric Bulk: The 2-position is geminally substituted with a Butyl and an Ethyl group.

    • Function: These alkyl groups are not passive. They exert significant steric pressure, forcing the methoxy groups into a specific conformation that favors binding to the MgCl₂ lattice while simultaneously shielding the metal center from unwanted side reactions.

The "Bite Angle" Hypothesis

The efficacy of BEDP arises from the distance between the two oxygen atoms (approx. 2.8–3.2 Å). This matches the inter-atomic distance of coordinatively unsaturated Mg atoms on the lateral cuts of the MgCl₂ crystal, allowing for "perfect fit" bidentate coordination.

The MgCl₂ Interface: The Docking Station

In this coordination complex, MgCl₂ does not exist as a simple monomer but as a crystalline lattice. The active form is


-MgCl₂ , a disordered crystal structure characterized by rotational faults between Cl-Mg-Cl layers.
Crystallographic Faces

The coordination chemistry is face-selective. The BEDP ligand discriminates between the two primary surfaces exposed by the disordered lattice:

Crystal FaceMg CoordinationCharacteristicsInteraction with BEDP
(104) Face 5-CoordinateThermodynamically stable; electroneutral.Weak/No Binding. The Mg atoms are sterically crowded.
(110) Face 4-CoordinateUnstable; Lewis acidic; electrophilic.Strong Binding. BEDP chelates here, stabilizing the surface.

Key Insight: By selectively binding to the (110) face, BEDP acts as a "capping agent." In catalysis, this prevents the formation of non-stereospecific active sites. In general synthesis, this demonstrates how ligands can stabilize high-energy crystal facets.

Coordination Mechanism & Pathway

The formation of the BEDP-MgCl₂ complex is a thermodynamic stabilization process. The ligand converts a 4-coordinate, highly reactive Mg species into a 6-coordinate, stable octahedral species.

The Chelation Mode

BEDP binds in a bidentate fashion.

  • Approach: The lone pairs on the methoxy oxygens approach the electrophilic Mg²⁺ on the (110) edge.

  • Displacement: If the Mg is capped by a weaker base (like solvent or loosely bound Cl), BEDP displaces it.

  • Locking: The chelate ring closes, forming a structure formally analogous to [Mg(BEDP)Cl₄] clusters on the surface.

Visualization of the Activation Pathway

The following diagram illustrates the transformation of the inert precursor into the coordinated active complex.

BEDP_Coordination MgCl2_Pre Alpha-MgCl2 (Inert Layered Lattice) Activation Activation (Ball Milling / Chemical) MgCl2_Pre->Activation Energy Input Delta_MgCl2 Delta-MgCl2 (Disordered Lattice) Activation->Delta_MgCl2 Lattice Disordering Faces Exposed Faces: (104) & (110) Delta_MgCl2->Faces Surface Exposure Coordination BEDP Coordination (Selective Chelation) Faces->Coordination + BEDP Ligand Final_Complex Stabilized Complex (Stereoregular Active Site) Coordination->Final_Complex (110) Face Capping

Figure 1: The activation workflow transforming inert MgCl₂ into a stereoselective support via BEDP coordination.

Experimental Protocols

For researchers attempting to synthesize or study this complex, standard aqueous chemistry will fail due to the hydrolysis of MgCl₂. Strictly anhydrous conditions are required.

Protocol A: Mechanochemical Synthesis (Ball Milling)

Best for creating solid-state supports without solvent interference.

  • Preparation: In a glovebox (

    
     ppm), load anhydrous MgCl₂ and BEDP (molar ratio Mg:BEDP ≈ 5:1 to 10:1) into a planetary ball mill jar.
    
  • Milling: Use stainless steel balls. Mill for 20–50 hours at 300–400 rpm.

    • Why: The mechanical energy breaks the MgCl₂ crystallites (

      
       transition) and forces the organic ligand into the fresh lattice defects.
      
  • Recovery: Isolate the powder in the glovebox. It will be an off-white, free-flowing solid.

Protocol B: Chemical Precipitation

Best for obtaining uniform particle morphology.

  • Dissolution: Suspend anhydrous MgCl₂ in 2-ethylhexanol at 130°C to form a homogeneous solution.

  • Precipitation: Add phthalic anhydride (optional, as nucleation agent) and cool to -20°C.

  • Ligand Addition: Add BEDP dissolved in TiCl₄ (if making a catalyst) or a hydrocarbon solvent.

  • Heating: Slowly ramp temperature to 110°C. The MgCl₂ recrystallizes, trapping the BEDP ligand within the lattice defects.

  • Washing: Wash with hot heptane to remove unbound ligand.

Analytical Characterization

How do you validate that BEDP is coordinated and not just physically mixed?

TechniqueObservable SignalInterpretation
FTIR Spectroscopy Shift in C-O-C stretch (approx. 1100 cm⁻¹)Upon coordination to Mg, the ether C-O bond weakens, causing a red shift (lower wavenumber) compared to free BEDP.
Solid-State ¹³C NMR Shift in methoxy carbon peaksThe electron density withdrawal by Mg²⁺ causes a downfield shift (deshielding) of the methoxy carbons.
X-Ray Diffraction (XRD) Broadening of (110) peakThe presence of BEDP inhibits the re-stacking of MgCl₂ layers, maintaining the "halo" characteristic of the disordered

-form.

Relevance to Drug Development & Pharma

While BEDP is an industrial ligand, the principles detailed here are directly transferable to pharmaceutical R&D:

  • Mg-Based Drug Delivery: The chelation chemistry of 1,3-diethers mirrors that of poly-oxygenated APIs (Active Pharmaceutical Ingredients) binding to Mg excipients. Understanding this interaction helps predict API stability in Mg-stearate or MgCl₂ formulations.

  • Impurity Scavenging: The high affinity of bidentate ethers for Mg²⁺ suggests that similar motifs could be used to scavenge metal impurities from process streams.

  • Grignard Reagent Stabilization: BEDP-type ligands can stabilize reactive Grignard species (R-Mg-X) in solution, potentially altering selectivity in complex organic synthesis.

References

  • The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts. Journal of Applied Polymer Science.

  • Crystalline magnesium chloride–electron donor complexes: new support materials for Ziegler–Natta catalysts. Dalton Transactions.

  • Deciphering the Role of Internal Donors in Shaping Heterogeneous Ziegler-Natta Catalysts. ChemRxiv.

  • Structural Characterization of Electron Donors in Ziegler–Natta Catalysts. Journal of the American Chemical Society.

Molecular weight and physical characteristics of 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical characteristics of 2-Butyl-2-ethyl-1,3-dimethoxypropane. Designed for a scientific audience, this document synthesizes available data to offer a detailed understanding of this compound's properties.

Introduction

This compound, also known by its synonym 3,3-bis(methoxymethyl)heptane, is a diether derivative of the more widely documented 2-butyl-2-ethyl-1,3-propanediol. The substitution of the hydroxyl protons with methyl groups significantly alters the compound's chemical nature, influencing its reactivity, solubility, and intermolecular interactions. Understanding these properties is crucial for its potential applications in various fields, including as a solvent, a building block in organic synthesis, or a non-reactive masking group in the development of active pharmaceutical ingredients. This guide will delve into the known molecular and physical characteristics of this compound, providing a foundational resource for researchers.

Molecular Structure and Identification

The fundamental identity of a chemical compound lies in its molecular structure. This section details the key identifiers for this compound.

Chemical Structure

The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a butyl group, an ethyl group, and two methoxymethyl groups. This structure imparts specific steric and electronic properties to the molecule.

Caption: Molecular Structure of this compound.

Key Identifiers

A consistent and accurate identification of chemical substances is paramount in scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
Chemical Formula C₁₁H₂₄O₂[1]
Molecular Weight 188.31 g/mol
CAS Number 129318-09-8[2]
Synonym 3,3-bis(methoxymethyl)heptane

Physical Characteristics

Known Physical Properties

The following table summarizes the available physical property data for this compound.

PropertyValueSource
Molecular Weight 188.31 g/mol
Chemical Formula C₁₁H₂₄O₂[1]

Note: As of the date of this guide, comprehensive experimental data for properties such as boiling point, melting point, and density for this compound are not widely published.

Inferred Physical Characteristics and Causality

The conversion of the hydroxyl groups in 2-butyl-2-ethyl-1,3-propanediol to methoxy groups in this compound has a profound impact on the compound's physical properties. The primary reason for this is the elimination of hydrogen bonding.

  • Boiling Point: The absence of hydroxyl groups means that this compound cannot act as a hydrogen bond donor. This significantly reduces the intermolecular forces, which would result in a considerably lower boiling point compared to its diol counterpart. The primary intermolecular forces would be weaker van der Waals forces.

  • Solubility: The two ether functionalities still allow the molecule to act as a hydrogen bond acceptor, suggesting some solubility in protic solvents. However, the increased hydrocarbon character due to the additional methyl groups and the loss of hydrogen bond donating ability will likely decrease its solubility in water while increasing its solubility in nonpolar organic solvents.

  • Density: The replacement of two hydrogen atoms with two methyl groups increases the molecular weight. This, along with potential changes in molecular packing in the liquid state, would influence the density. A precise prediction without experimental data is difficult.

  • Physical State: Given its molecular weight and the absence of strong intermolecular hydrogen bonding, it is likely to be a liquid at room temperature.

Experimental Protocols and Methodologies

Due to the limited publicly available experimental data, this section will outline the standard experimental protocols that would be employed to determine the key physical characteristics of this compound.

Determination of Boiling Point

The boiling point can be determined using several standard laboratory methods. A common and accurate method is distillation under controlled pressure.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a standard distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a thermometer placed correctly to measure the vapor temperature.

  • Sample Preparation: Place a sample of this compound and a boiling chip into the distillation flask.

  • Heating: Gently heat the distillation flask.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the ambient atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure is not at standard pressure (1 atm), a nomograph can be used to correct the observed boiling point.

G cluster_0 Boiling Point Determination Workflow A Apparatus Setup B Sample Preparation A->B C Heating B->C D Data Collection C->D E Pressure Correction D->E

Caption: Workflow for Boiling Point Determination.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer.

Step-by-Step Methodology:

  • Pycnometer Calibration: Clean, dry, and weigh the empty pycnometer. Then, fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it.

  • Calculation: The density of the sample can be calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Conclusion

This compound is a compound with distinct physical and chemical properties derived from its unique molecular structure. While there is a notable absence of comprehensive experimental data in the public domain, its characteristics can be inferred from its structure, particularly in comparison to its diol analogue. The lack of hydrogen bonding is the most significant factor influencing its physical behavior, suggesting a lower boiling point and altered solubility profile. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these properties, which would be invaluable for its future application in research and development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Preparation and Evaluation of MgCl₂-Supported Ziegler-Natta Catalysts utilizing 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Catalysis Researchers, and Process Development Scientists Application: Synthesis of 5th-Generation Ziegler-Natta Precatalysts for Highly Isotactic Polyolefin Production

Introduction & Mechanistic Insights

The evolution of Ziegler-Natta (Z-N) catalysis for propylene polymerization has been driven by the continuous refinement of internal electron donors (IEDs). While 4th-generation catalysts rely on phthalates (e.g., diisobutyl phthalate) and require an external electron donor (EED) to maintain stereospecificity, 5th-generation catalysts utilize 1,3-diethers to achieve unprecedented performance [1].

Specifically, 2-Butyl-2-ethyl-1,3-dimethoxypropane (CAS: 129318-09-8) represents a gold standard among diether IEDs. The causality behind its superior performance lies in its highly specific steric geometry. The bulky butyl and ethyl substituents at the 2-position restrict the conformational rotation of the carbon backbone. This forces the two methoxy oxygen atoms into a rigid gauche-gauche conformation. This precise spatial arrangement perfectly matches the 2.77 Å distance between adjacent exposed Mg²⁺ ions on the (110) crystallographic lateral cuts of the MgCl₂ support [2].

By selectively and strongly coordinating to these (110) sites in a bidentate fashion, the diether prevents the formation of non-stereospecific titanium active centers. Furthermore, unlike diesters, 1,3-diethers are highly resistant to extraction by the trialkylaluminum (e.g., AlEt₃) cocatalyst during polymerization [3]. This eliminates the need for an external silane donor while yielding polymers with exceptionally narrow molecular weight distributions (MWD) and high hydrogen response [4].

Mechanism Mg MgCl₂ (110) Surface Exposed Mg²⁺ Sites Complex Bidentate Coordination (Sterically Hindered Environment) Mg->Complex Donor Adsorption Diether This compound (Gauche-Gauche Conformation) Diether->Complex Binds via O atoms TiCl4 Epitaxial TiCl₄ Adsorption (Highly Stereospecific Active Site) Complex->TiCl4 Directs Ti placement

Mechanistic assembly of the stereospecific active site via 1,3-diether coordination.

Materials and Reagents

  • Support Precursor: Spherical MgCl₂·2.8EtOH adduct (average particle size ~50 µm).

  • Transition Metal Source: Titanium(IV) chloride (TiCl₄), anhydrous, 99.9%.

  • Internal Electron Donor (IED): this compound (Purity ≥ 98%).

  • Solvents: Anhydrous heptane and anhydrous hexane (stored over activated 4Å molecular sieves, moisture < 5 ppm).

  • Inert Atmosphere: High-purity Nitrogen or Argon (O₂ < 1 ppm, H₂O < 1 ppm).

Experimental Protocol: Precatalyst Synthesis

Note: All operations must be conducted using rigorous Schlenk line techniques or within a controlled-atmosphere glovebox to prevent catalyst deactivation via hydrolysis.

Phase 1: Initial Titanation & Pore Architecture Preservation
  • Suspension: In a 500 mL jacketed glass reactor equipped with a mechanical stirrer, suspend 10.0 g of the MgCl₂·2.8EtOH adduct in 100 mL of anhydrous heptane.

  • Thermal Control: Chill the suspension to -20 °C using a circulating cryostat.

  • TiCl₄ Addition: Add 100 mL of neat TiCl₄ dropwise over 30 minutes while maintaining the stirring rate at 250 rpm.

    • Causality: The highly exothermic reaction between TiCl₄ and EtOH generates TiCl₃(OEt) and HCl gas. Conducting this at -20 °C prevents the violent, rapid expulsion of ethanol, which would otherwise fracture the spherical particles and collapse the internal mesoporous architecture.

Phase 2: IED Coordination & Dealcoholation
  • Temperature Ramp: Gradually increase the reactor temperature to 0 °C at a rate of 0.5 °C/min.

  • Diether Addition: Inject 4.5 mL of this compound (Targeting an IED/Mg molar ratio of ~0.15).

    • Causality: Adding the donor at 0 °C allows the relatively bulky diether molecules to diffuse uniformly deep into the pore network before the matrix rigidifies and shrinks at higher temperatures.

  • Maturation: Ramp the temperature to 100 °C and hold for 2 hours.

    • In-Process Check: The suspension will transition from white to a deep yellow/brownish color, indicating the successful formation of titanium-alkoxide byproducts and the coordination of TiCl₄ to the MgCl₂ matrix.

Phase 3: Second Titanation & Active Site Maximization
  • Hot Filtration: Stop stirring and allow the solid to settle. Siphon off the supernatant liquid immediately while at 100 °C.

    • Causality: Hot filtration prevents the precipitation of TiCl₃(OEt) byproducts back onto the catalyst surface. These byproducts act as non-stereospecific poisons.

  • Re-titanation: Resuspend the solid cake in 100 mL of fresh, neat TiCl₄. Heat to 110 °C and hold for 1 hour.

    • Causality: The second TiCl₄ wash ensures the absolute removal of any residual ethanol and maximizes the dispersion of epitaxially bound TiCl₄ at the newly stabilized (104) and (110) crystallographic faces.

Phase 4: Washing and Self-Validation
  • Washing Regimen: Filter the suspension hot (110 °C). Wash the solid cake with anhydrous hexane (5 × 100 mL) at 60 °C, followed by two washes at room temperature.

    • Causality: Rigorous washing removes physisorbed (unreacted) TiCl₄ and loosely bound diether. Physisorbed Ti species are easily reduced by AlEt₃ and lead to the generation of amorphous polymer "fines" during production.

  • Drying: Dry the resulting powder under a dynamic vacuum at 50 °C for 2 hours.

    • Self-Validating Output: The final precatalyst should be a free-flowing, pale yellow-green powder. A dark brown hue indicates localized overheating or moisture contamination (reduction to Ti³⁺).

ZN_Catalyst_Workflow A Anhydrous MgCl₂·2.8EtOH (Spherical Support) B Cold TiCl₄ Treatment (-20°C) (Preserves Pore Structure) A->B Suspend in Heptane C Add this compound (Internal Electron Donor) B->C Temp Ramp to 0°C D Heat to 100°C for 2 hrs (Dealcoholation & Coordination) C->D Temp Ramp to 100°C E Hot Filtration & Second TiCl₄ Wash (Maximizes Ti Dispersion) D->E Siphon Supernatant F Hexane Washing (60°C) (Removes Physisorbed TiCl₄) E->F Filter Hot G Active MgCl₂/TiCl₄/Diether Ziegler-Natta Precatalyst F->G Vacuum Dry

Workflow for synthesizing 1,3-diether-based MgCl₂-supported Ziegler-Natta precatalysts.

Quality Control & Data Summaries

To establish a self-validating system, the synthesized precatalyst must undergo chemical composition analysis (via ICP-OES and GC) and a benchmark bulk propylene polymerization test.

Table 1: Target Precatalyst Chemical Composition
ComponentTarget Range (wt%)Analytical MethodImplication if Out of Spec
Titanium (Ti) 2.5% – 3.5%ICP-OES> 4.0% indicates insufficient hexane washing (physisorbed TiCl₄ remains).
Magnesium (Mg) 17.0% – 20.0%ICP-OES< 15.0% indicates incomplete dealcoholation or structural collapse.
Diether (IED) 10.0% – 15.0%GC (Post-extraction)< 8.0% indicates poor coordination; will result in low stereospecificity.
Table 2: Comparative Polymerization Performance

Conditions: Liquid propylene bulk polymerization, 70 °C, 1 hour, AlEt₃/Ti molar ratio = 250, H₂ = 2.0 L.

Catalyst GenerationInternal Donor (IED)External Donor (EED) Req?Activity (kg PP / g cat)Isotacticity (Xylene Insolubles, %)Hydrogen Response
4th Gen Diisobutyl PhthalateYes (e.g., Silane)40 - 5097.5 - 98.5Moderate
5th Gen This compound No 80 - 110 98.0 - 99.0 Exceptionally High

Data Interpretation: The 5th-generation diether catalyst demonstrates a nearly two-fold increase in activity compared to standard phthalate systems, while maintaining superior isotacticity without the cost and complexity of injecting an external silane donor[4].

Troubleshooting Guide

  • High Xylene Solubles (XS > 3.0%) in Polymer: This indicates a failure in stereospecificity. It is usually caused by an insufficient Diether/Mg ratio during synthesis, or adding the diether at too high a temperature (>20 °C), which prevents it from penetrating the catalyst pores before the matrix shrinks.

  • Low Polymerization Activity: Often caused by trace moisture during the washing phase, or an incomplete second TiCl₄ treatment leaving residual TiCl₃(OEt) poisons on the active sites. Ensure all solvents are strictly dried over 4Å molecular sieves.

  • Poor Morphology / High Fines: If the polymer produced is dusty rather than spherical, the initial -20 °C titanation step was likely rushed. Rapid addition of TiCl₄ causes the MgCl₂·2.8EtOH support to fracture due to violent HCl gas evolution.

References

  • The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP Polymers (Basel). National Center for Biotechnology Information (PMC). URL:[Link]

  • Structural Characterization of Electron Donors in Ziegler–Natta Catalysts Journal of the American Chemical Society. ACS Publications. URL:[Link]

  • Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces: A Comparison Between Binary (MgCl2/ID) and Ternary (MgCl2/ID/TiCl4) Formulations Catalysts. MDPI. URL:[Link]

  • Characteristics of diether- and phthalate-based Ziegler-Natta catalysts for copolymerization of propylene and ethylene and terpolymerization of propylene, ethylene, and 1-butene Journal of Applied Polymer Science. Wiley Online Library / ResearchGate. URL:[Link]

Application Notes and Protocols for Dosing 2-Butyl-2-ethyl-1,3-dimethoxypropane in Bulk Polymerization of Propylene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the application and dosing of 2-Butyl-2-ethyl-1,3-dimethoxypropane as an external electron donor (ED) in Ziegler-Natta (ZN) catalyzed bulk polymerization of propylene. We will explore the mechanistic role of this 1,3-diether in enhancing stereoselectivity, detail strategic dosing considerations, and provide validated laboratory-scale protocols for achieving desired polypropylene properties. This guide is intended for researchers and chemical engineers aiming to leverage this specific diether to control polymer isotacticity, molecular weight, and catalyst activity.

Introduction: The Role of 1,3-Diethers in Ziegler-Natta Catalysis

The advent of high-yield MgCl₂-supported Ziegler-Natta catalysts revolutionized polypropylene (PP) production. A key innovation in this field was the introduction of electron donors, which are crucial for controlling the stereochemistry of the polymer. These donors are categorized as internal (incorporated during catalyst synthesis) and external (added during polymerization). While early systems relied on aromatic esters, a significant advancement came with the use of 1,3-diethers, such as this compound.

These diether-based donors are instrumental in producing highly isospecific and active catalysts.[1][2] Unlike earlier donor systems, some advanced ZN catalysts incorporating 1,3-diethers as internal donors can function with high stereospecificity even without an external donor.[1][3] However, in many commercially significant systems, particularly those using phthalates as internal donors, this compound is employed as an external donor to fine-tune the catalyst's performance. Its primary function is to enhance the isospecificity of the catalytic system, leading to polypropylene with a higher degree of crystallinity and improved mechanical properties.[4][5] The bulky alkyl groups (butyl and ethyl) in the 2-position of the propane backbone provide the necessary steric hindrance to effectively modulate the catalyst's active sites.[2]

Mechanistic Principles of Stereocontrol

The effectiveness of an external donor like this compound stems from its interaction with the components of the Ziegler-Natta catalytic system, which primarily consists of the solid procatalyst (e.g., TiCl₄/MgCl₂) and the organoaluminum cocatalyst (e.g., triethylaluminum, TEA).

It is generally accepted that the external donor can coordinate with both the active titanium sites and the aluminum cocatalyst.[4] The prevailing mechanism suggests that the diether preferentially complexes with and deactivates the aspecific (or non-stereospecific) active sites on the catalyst surface. These aspecific sites are more sterically accessible and more Lewis acidic, making them prone to coordination by the donor. This selective poisoning leaves the highly stereospecific sites available for propylene polymerization, thus increasing the overall isotacticity of the resulting polymer.

Furthermore, the external donor modulates the interaction between the cocatalyst (TEA) and the catalyst surface. It can displace or prevent the adsorption of certain aluminum species that might otherwise contribute to non-stereospecific polymerization. A model proposed by V. Busico et al. suggests that the diether's effect is mediated through its chelating coordination to Mg atoms near the active Ti center, which in turn influences the coordination sphere of the active site.[4] The steric bulk of the substituents on the diether is a critical factor in this interaction.[4]

G cluster_catalyst Ziegler-Natta Catalyst Surface cluster_reactants Polymerization Medium cluster_products Polymer Products ActiveSite_iso Isospecific Ti Active Site iPP Isotactic Polypropylene (iPP) ActiveSite_iso->iPP ActiveSite_asp Aspecific Ti Active Site aPP Atactic Polypropylene (aPP) ActiveSite_asp->aPP MgCl2 MgCl₂ Support TEA AlEt₃ (Cocatalyst) TEA->ActiveSite_iso TEA->ActiveSite_asp Propylene Propylene Monomer Propylene->ActiveSite_iso Polymerization Propylene->ActiveSite_asp Polymerization Diether This compound (External Donor) Diether->ActiveSite_asp Selective Deactivation Diether->TEA Complexation G A 1. Reactor Preparation - Purge with N₂ (3x) - Heat to 80°C under vacuum B 2. Reagent Charging - Cool to 30°C - Add liquid propylene (1 L) A->B C 3. Cocatalyst & Donor Addition - Add TEA solution - Add External Donor solution - Stir for 5 min B->C D 4. Pre-polymerization - Inject catalyst slurry - Hold at 30°C for 5 min C->D E 5. Bulk Polymerization - Heat to 70°C - Maintain constant pressure - Run for 1-2 hours D->E F 6. Termination - Stop heating, vent propylene - Inject acidified methanol E->F G 7. Polymer Recovery - Filter the polymer slurry - Wash with methanol - Dry in vacuum oven at 60°C F->G H 8. Characterization - Yield, Isotacticity (XS) - MFR, MWD (GPC) - Thermal (DSC) G->H

Figure 2: Bulk Polymerization Workflow.

4.3 Step-by-Step Procedure

  • Reactor Preparation:

    • Thoroughly clean and dry the autoclave reactor.

    • Seal the reactor and purge it three times with high-purity nitrogen by pressurizing to 5 bar and then venting.

    • Heat the reactor to 80°C under vacuum for at least 1 hour to remove any adsorbed moisture.

  • Charging the Reactor:

    • Cool the reactor to 30°C.

    • Introduce 1.0 L of liquid propylene monomer into the reactor.

  • Reagent Addition:

    • Add the desired amount of TEA solution via a syringe through a septum port. A typical starting point is an Al/Ti molar ratio of 250.

    • Add the calculated volume of the this compound solution to achieve the target Al/ED molar ratio.

    • Stir the mixture at 500 RPM for 5 minutes.

  • Catalyst Injection and Pre-polymerization:

    • Prepare a slurry of the ZN catalyst (typically 10-20 mg) in 10 mL of hexane.

    • Inject the catalyst slurry into the reactor using nitrogen overpressure to initiate the polymerization.

    • Conduct a pre-polymerization step by maintaining the temperature at 30°C for 5 minutes to allow for controlled particle formation. [6]

  • Bulk Polymerization:

    • Increase the reactor temperature to the target polymerization temperature, typically 70°C. [6] * Maintain the temperature for the desired reaction time (e.g., 1-2 hours). Monitor the pressure and monomer consumption rate (if possible).

  • Termination and Quenching:

    • Stop the stirrer and rapidly cool the reactor.

    • Carefully vent the unreacted propylene monomer.

    • Inject 100 mL of acidified methanol into the reactor to quench the reaction and deactivate the catalyst residues.

  • Polymer Recovery and Purification:

    • Open the reactor and collect the polymer slurry.

    • Filter the polymer and wash it extensively with methanol (3 x 200 mL).

    • Dry the resulting white polypropylene powder in a vacuum oven at 60°C to a constant weight.

  • Calculation of Activity:

    • Calculate the catalyst activity as kilograms of polymer produced per gram of catalyst per hour (kg PP / g cat·h).

Characterization of Resulting Polypropylene

To evaluate the effectiveness of the dosing strategy, the obtained polymer should be characterized using standard techniques:

  • Isotacticity Index (I.I.): Determined by the weight percentage of the polymer insoluble in boiling xylene or heptane. Higher I.I. values correspond to higher stereoregularity.

  • Melt Flow Rate (MFR): An indicator of the polymer's average molecular weight and processability. Measured according to ASTM D1238. Dosing of the external donor can influence the MFR.

  • Molecular Weight and Distribution (MWD): Determined by Gel Permeation Chromatography (GPC). The polydispersity index (PDI = Mw/Mn) provides insight into the uniformity of the polymer chains. Diether donors can sometimes lead to a narrower MWD compared to other donor types. [7]* Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and crystallinity (Xc), which are directly related to the polymer's isotacticity.

Expert Insights and Troubleshooting

  • Purity is Paramount: Ziegler-Natta systems are extremely sensitive to poisons such as water, oxygen, and carbon dioxide. Ensure all reagents, solvents, and the monomer are of the highest purity and that all manipulations are performed under a strictly inert atmosphere.

  • Cocatalyst and Donor Interaction: Pre-mixing the TEA and the diether donor before introduction to the reactor can sometimes be beneficial, but the optimal contact time and temperature should be determined empirically.

  • Hydrogen Response: Hydrogen is commonly used as a chain transfer agent to control the molecular weight (and thus increase the MFR) of the polypropylene. The effectiveness of hydrogen (hydrogen response) can be influenced by the type and concentration of the external donor. Diether-based systems are known to have an excellent hydrogen response. [7]When introducing hydrogen, the Al/ED ratio may need to be re-optimized.

  • Catalyst Morphology: The use of an external donor and a pre-polymerization step helps in replicating the catalyst particle morphology into the final polymer particle, which is crucial for industrial processes to ensure good powder flow and high bulk density. [5]

References

  • Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors - MDPI. (2025, March 31). MDPI. [Link]

  • Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors - OUCI. OUCI. [Link]

  • Polymerization Stereochemistry with Ziegler−Natta Catalysts Containing Dialkylpropane Diethers: A Tool for Understanding Inter - American Chemical Society. American Chemical Society. [Link]

  • Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts. De Gruyter. [Link]

  • Effect of external donor and prepolymerization on the performance of Ziegler-Natta catalysts in propylene polymerization | Request PDF - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC. (2025, February 15). PMC. [Link]

  • EP2707399B1 - Nitrogen containing external donor system for propylene polymerization - Google Patents.
  • Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties - ResearchGate. (2026, February 19). ResearchGate. [Link]

  • EP2679609A1 - Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene - Google Patents.
  • Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and - SciSpace. SciSpace. [Link]

  • Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor - MDPI. (2016, December 16). MDPI. [Link]

  • Catalyst Type Effects on Structure/Property Relations of Polypropylene Random Copolymers - JKU ePUB. (2021, October 10). JKU ePUB. [Link]

  • Preparation method of 2,2-dimethoxypropane (2018) | Wang Luming - SciSpace. SciSpace. [Link]

  • Revista Mexicana de Ingeniería Química - Semantic Scholar. Semantic Scholar. [Link]

  • Sustainable Engineering of Organic Compound Polypropylene: Enhancing Mechanical and Thermal Properties with Antioxidants for Cos - Preprints.org. (2025, June 17). Preprints.org. [Link]

  • Morphological Evolution and Damping Properties of Dynamically Vulcanized Butyl Rubber/Polypropylene Thermoplastic Elastomers - MDPI. (2022, July 4). MDPI. [Link]

  • EP0656876B1 - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol.
  • Influence of peroxide modification on the properties of PP recycling materials - reposiTUm. reposiTUm. [Link]

  • Bulk polymerization | 8551 Publications | 113382 Citations | Top Authors | Related Topics. Semantic Scholar. [Link]

  • Polymerpraktikum Universität Bonn Bulk Polymerization. Universität Bonn. [Link]

  • Multistep Bulk-/Gas-Phase Polymerization of Propene in a Reaction Calorimeter. (2022, May 20). Wiley Online Library. [Link]

  • CATALYST COMPONENTS FOR PROPYLENE POLYMERIZATION - European Patent Office - EP 3710159 B1. (2025, January 22). European Patent Office. [Link]

  • Polypropylene Synthesis: Use of Dynamic Catalysts - Denmark Group. Denmark Group. [Link]

  • Development of Catalyst Technologies for Polypropylene. Sumitomo Chemical. [Link]

  • US5618985A - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol - Google Patents.
  • Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies - MDPI. (2025, December 26). MDPI. [Link]

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Application Note: Precision Control of Polymer Isotacticity with 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 2-Butyl-2-ethyl-1,3-dimethoxypropane (BEDMP) as a high-performance Internal Electron Donor (IED) in Ziegler-Natta (ZN) polymerization.[1] Unlike 3rd-generation phthalate-based systems that require external donors (EED) to maintain stereoregularity, BEDMP belongs to the 1,3-diether class (4th/5th Generation) .[1]

Key Advantages:

  • Intrinsic Stereoregularity: Achieves >98% isotacticity without External Electron Donors (EED).

  • Hydrogen Sensitivity: Superior chain transfer response allows for precise Melt Flow Index (MFI) control.

  • Narrow Molecular Weight Distribution (MWD): Produces resins ideal for high-speed spinning and thin-wall injection molding.[1]

Scientific Foundation & Mechanism[1]

The Role of the Diether Donor

In MgCl₂-supported ZN catalysis, the active sites are located on the lateral cuts of the MgCl₂ crystallites. Without electron donors, these sites produce atactic (amorphous) polypropylene.

BEDMP functions through bidentate coordination . Its two oxygen atoms chelate to the unsaturated Mg²⁺ ions on the (110) and (104) faces of the MgCl₂ lattice.

  • Steric Bulk: The butyl and ethyl groups at the 2-position create a specific steric environment that forces the incoming propylene monomer to insert in a specific orientation (Si-face or Re-face), ensuring isotactic propagation.

  • Stability: The chelate effect makes BEDMP binding significantly stronger than monoesters (e.g., ethyl benzoate). Consequently, it is not displaced by the triethylaluminum (TEAL) cocatalyst during polymerization, eliminating the need for an external donor.

Mechanism Diagram

G MgCl2 MgCl2 Support (Activated Lattice) Complex Active Catalytic Site [MgCl2 / Diether / Ti] MgCl2->Complex Surface (110) TiCl4 TiCl4 (Active Center) TiCl4->Complex Binuclear Adsorption BEDMP BEDMP (Diether) (Internal Donor) BEDMP->Complex Bidentate Chelation (Stereocontrol) TEAL Al-Alkyl (TEAL) (Cocatalyst) TEAL->BEDMP No Displacement (High Stability) TEAL->Complex Alkylation (Activation) Polymer Isotactic Polypropylene (>98% mmmm) Complex->Polymer Propylene Insertion

Figure 1: Mechanistic pathway of BEDMP in Ziegler-Natta catalysis.[1] Note the stability against TEAL displacement.

Experimental Protocol: Catalyst Synthesis

Objective: Synthesize a MgCl₂-supported catalyst containing this compound with a target Ti loading of 2.5–3.5 wt%.

Materials
  • Support: Anhydrous MgCl₂ adduct (MgCl₂[1]·nEtOH, spherical morphology).[2]

  • Titanium Source: TiCl4 (Grade: >99.9%, distilled).

  • Internal Donor: this compound (Purity >98%).[1]

  • Solvent: Chlorobenzene or Toluene (Anhydrous, <10 ppm H₂O).

  • Atmosphere: High-purity Nitrogen or Argon.[1]

Synthesis Workflow

Step 1: Activation (Titanation)

  • Suspend 10 g of spherical MgCl₂·nEtOH adduct in 200 mL of anhydrous chlorobenzene at 0°C.

  • Slowly add 150 mL of TiCl4 dropwise under stirring (250 rpm). Caution: Exothermic.[1]

  • Heat the mixture to 110°C .

Step 2: Donor Addition

  • Once at 110°C, add 2.5 mmol of BEDMP (approx. 0.47 g, assuming MW ~188 g/mol ).

    • Target Ratio: Diether/Mg molar ratio ≈ 0.10 – 0.15.

  • Maintain reaction at 110°C for 2 hours .

Step 3: Filtration and Re-Titanation [1]

  • Stop stirring and allow the solid to settle. Siphon off the supernatant liquid (hot).

  • Add fresh TiCl4 (undiluted or 50% in chlorobenzene) to the solid.

  • Heat to 110°C for 60 minutes to ensure full titanation and removal of residual ethanol.

  • Siphon off the supernatant.

Step 4: Washing

  • Wash the solid catalyst 4 times with anhydrous heptane at 90°C.

  • Wash 3 times with hexane at room temperature.

  • Vacuum dry the catalyst at 40°C until free-flowing.[1]

Polymerization Protocol (Performance Validation)

Objective: Evaluate isotacticity and activity.

Reactor Setup
  • Vessel: 2L Stainless Steel Autoclave.[1]

  • Scavenger/Cocatalyst: Triethylaluminum (TEAL).

  • External Donor: None (Not required for BEDMP).

Procedure
  • Purging: Heat reactor to 90°C under N₂ flow for 1 hr, then cool to 25°C.

  • Cocatalyst Injection: Charge reactor with:

    • 1000 mL liquid propylene.

    • TEAL (2 mmol) mixed with H₂ (approx. 1000 mL at STP for MW control).

    • Note: Al/Ti molar ratio should be ~200-500.[1]

  • Catalyst Injection: Inject 10–15 mg of the synthesized BEDMP-catalyst suspended in mineral oil.[1]

  • Polymerization:

    • Ramp temperature to 70°C .

    • Maintain for 60 minutes .

  • Termination: Vent unreacted monomer; collect polymer powder.

Data Analysis & Characterization

Expected Performance Metrics

Compare the BEDMP catalyst against standard Phthalate and Succinate systems.

Performance MetricBEDMP (Diether)Phthalate (3rd Gen)Succinate (5th Gen)
Activity (kg PP/g cat) 40 - 80 20 - 4030 - 60
Isotacticity (X.I. %) 98.0 - 99.5% 94% (w/o EED) / 98% (w/ EED)97 - 99%
H₂ Response Very High MediumLow
MWD (Mw/Mn) Narrow (4.0 - 5.0) Medium (5.0 - 7.[1]0)Broad (8.0 - 15.[1]0)
External Donor Needed? NO YESNO
Characterization Methods
  • Isotacticity (NMR):

    • Dissolve polymer in 1,2,4-trichlorobenzene/benzene-d6 at 120°C.[1]

    • Acquire ¹³C NMR.

    • Calculate the mmmm pentad fraction . BEDMP typically yields >98% mmmm.

  • Xylene Solubles (XS):

    • Standard gravimetric method (ASTM D5492). Target XS < 2.0 wt%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Activity Moisture contamination in MgCl₂ or solvent.[1]Ensure solvents are <10 ppm H₂O. Verify N₂ purity.
High Xylene Solubles (>4%) Insufficient donor loading or poor washing.Increase BEDMP/Mg ratio during synthesis. Ensure hot filtration is efficient to remove TiCl3 byproducts.
Broad MWD Non-uniform active sites.Improve ball-milling of support or use chemical precipitation method for uniform particle size.[1]

References

  • Review of Ziegler-Natta Catalysts

    • Title: Development of Catalyst Technologies for Polypropylene[3][4][5][6]

    • Source: Sumitomo Chemical Co., Ltd.[3] R&D Report

    • URL:[Link]

  • Internal Electron Donor Mechanisms

    • Title: The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP[1][6]

    • Source: MDPI (C
    • URL:[Link]

  • Patent on 1,3-Diether Catalysts

    • Title: Process for polymerization of polypropylene using Ziegler-Natta procatalyst with novel 1,3-diether internal electron donors (WO2021063930)[1][7][8]

    • Source: WIPO / Google Patents[1]

    • URL
  • Comparative Study of Donors

    • Title: The Role of Two Different Internal Donors (Phthalate and 1,3-Diether)
    • Source: ResearchGate / Applied Polymer Science[1]

    • URL:[Link]

Sources

High-yield synthesis of polypropylene using 1,3-diether donors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PP-05-DIETHER Title: High-Yield Synthesis of Polypropylene via 5th Generation Ziegler-Natta Catalysts: The 1,3-Diether Protocol

Executive Summary

This guide details the synthesis of high-isotacticity polypropylene (PP) using


-supported Ziegler-Natta catalysts modified with 1,3-diether internal donors. Unlike 4th-generation phthalate-based systems, 1,3-diether catalysts (5th Generation) exhibit superior activity, excellent hydrogen response, and narrow molecular weight distribution (MWD) without requiring external electron donors (EDs).

Target Audience: Polymer Chemists, Materials Scientists, and Medical Device Engineers. Relevance to Drug Development: This protocol produces phthalate-free, high-purity polypropylene suitable for medical-grade applications (e.g., pre-filled syringes, IV bags, and blister packaging), addressing REACH compliance and extractables/leachables (E&L) concerns in pharmaceutical packaging.

Scientific Foundation & Mechanism

The 5th Generation Advantage

Traditional 4th-generation catalysts rely on phthalate internal donors. These require silane-based external donors during polymerization to prevent tacticity loss, as the phthalate is easily extracted by the aluminum alkyl cocatalyst.

Why 1,3-Diethers are Superior:

  • Bidentate Coordination: 1,3-diethers bind strongly to the unsaturated (110) face of the

    
     lattice through two oxygen atoms.[1]
    
  • Stability: They are not displaced by triethylaluminum (TEAL) during activation. This eliminates the need for an external donor (ED).[2][3]

  • Site Activation: By removing the ED from the system, the active titanium sites are not "poisoned" by competitive binding, resulting in significantly higher polymerization activity.

Mechanistic Pathway Visualization

DietherMechanism cluster_0 Catalyst Formation cluster_1 Activation & Polymerization MgCl2 MgCl2 Support (Disordered) Complex Pre-Catalyst Complex Diether binds (110) Face MgCl2->Complex TiCl4 TiCl4 (Active Metal) TiCl4->Complex Diether 1,3-Diether (Internal Donor) Diether->Complex Chelation ActiveSite Active Ti-C Site (Stereoselective) Complex->ActiveSite Alkylation by TEAL TEAL TEAL (Al-Alkyl) Cocatalyst TEAL->ActiveSite Polymer Isotactic Polypropylene (Narrow MWD) ActiveSite->Polymer Insertion Cycle Propylene Propylene Monomer Propylene->ActiveSite

Figure 1: Mechanistic pathway of 1,3-diether catalyst formation and activation. Note the direct transition to active sites without external donor modulation.

Comparative Performance Data

The following table highlights the operational differences between standard phthalate systems and the diether protocol described below.

Feature4th Gen (Phthalate)5th Gen (1,3-Diether)Impact
Internal Donor Diisobutyl Phthalate (DIBP)9,9-bis(methoxymethyl)fluoreneREACH Compliance
External Donor Required (Silanes)Not Required Simplified Process
Activity 30–50 kg PP/g Cat80–130 kg PP/g Cat High Yield
Hydrogen Response ModerateExcellent Easy MFR Control
MWD Broad (

)
Narrow (

)
Low Warpage

Protocol 1: Catalyst Synthesis

Safety Warning:


 is highly corrosive and fumes in air. All operations must be performed under inert nitrogen/argon atmosphere using Schlenk techniques or a glovebox.
Materials
  • Support Precursor: Spherical

    
     adduct (commercially available or prepared via emulsion).
    
  • Active Metal: Titanium Tetrachloride (

    
    ), anhydrous.
    
  • Internal Donor: 2-isopropyl-2-isopentyl-1,3-dimethoxypropane OR 9,9-bis(methoxymethyl)fluorene.[4]

  • Solvent: Toluene (anhydrous, distilled over Na/Benzophenone).

Step-by-Step Procedure
  • Reactor Setup: Equip a 500 mL multi-neck glass reactor with a mechanical stirrer, reflux condenser, and temperature probe. Purge with

    
     for 30 mins.
    
  • Titanation (Phase 1):

    • Cool reactor to -20°C.

    • Add 200 mL of

      
      .
      
    • Slowly add 10 g of spherical

      
       adduct. Rationale: Low temperature prevents rapid exothermic destruction of the support morphology.
      
  • Heating & Donor Addition:

    • Raise temperature to 40°C.

    • Add the 1,3-diether donor (Molar ratio Mg:Donor = 5:1).

    • Raise temperature to 110°C over 60 minutes.

    • Hold at 110°C for 2 hours with stirring (300 RPM).

  • Supernatant Removal: Stop stirring, let solids settle, and siphon off the hot liquid.

  • Re-Titanation (Phase 2):

    • Add fresh

      
       (200 mL).
      
    • Heat to 110°C for 60 minutes. Rationale: Ensures maximum Ti fixation and removal of residual ethanol.

    • Siphon off liquid.

  • Washing:

    • Wash the solid catalyst 5 times with anhydrous toluene at 90°C.

    • Wash 3 times with anhydrous hexane at room temperature.

  • Drying: Vacuum dry at 40°C until free-flowing powder is obtained.

Protocol 2: Polymerization (Bench-Scale)

Workflow Visualization

PolyWorkflow Start Start: Autoclave Prep (1 hr @ 80°C, Vac/N2 Cycles) Scavenging Scavenging Add TEAL + Propylene flush Start->Scavenging Injection Catalyst Injection (Suspended in Hexane) Scavenging->Injection Reaction Polymerization 70°C, 30 bar, 1 hr Injection->Reaction Quench Quench & Vent Add Acidic Ethanol Reaction->Quench

Figure 2: High-pressure polymerization workflow.

Procedure
  • Conditioning: Heat a 2L stainless steel autoclave to 80°C under vacuum for 1 hour. Cool to 30°C under propylene flow.

  • Cocatalyst Prep: In a Schlenk flask, mix Triethylaluminum (TEAL) with hexane. (Al/Ti molar ratio = 200-500). Note: No external donor is added.

  • Charging:

    • Introduce the TEAL solution into the reactor under propylene stream.

    • Add Hydrogen (

      
      ) gas (measured by pressure differential, typically 1-5 bar depending on desired Molecular Weight).
      
    • Add 500g liquid Propylene.

  • Catalyst Injection: Inject 10-20 mg of the prepared solid catalyst using a high-pressure syringe.

  • Polymerization:

    • Ramp temperature to 70°C.

    • Maintain for 60 minutes.

  • Termination: Vent unreacted monomer. Treat polymer with acidified ethanol to deactivate catalyst residues. Dry in a vacuum oven at 60°C.

Characterization & Quality Control

To validate the "High Yield" and "Stereospecificity" claims, perform the following:

  • Activity Calculation:

    
    . Target: >80  kg/g .
    
  • Isotacticity (Xylene Solubles): Dissolve PP in boiling xylene, cool to 25°C. The insoluble fraction represents the isotactic polymer. Target: >98% Insolubles.

  • Molecular Weight Distribution (GPC): 1,3-diethers typically yield a Polydispersity Index (PDI) of 3.5–4.5.

  • Melting Point (DSC): Expect

    
     around 163–165°C.
    

References

  • Barbè, P. C., Cecchin, G., & Noristi, L. (1987). The Catalytic System Ti-Complex/MgCl2.[3][5] Advances in Polymer Science. A foundational review of MgCl2-supported catalysis.

  • Morini, G., Balbontin, G., & Gurevitch, Y. (2013). Ziegler–Natta Catalysts for Propylene Polymerization: Past, Present, and Future. Macromolecular Reaction Engineering. Details the evolution to 5th generation diether catalysts.

  • Chadwick, J. C. (2003). Ziegler–Natta catalysts for propylene polymerization: structural insights and mechanistic considerations. Macromolecular Symposia. Explains the mechanism of internal donors.

  • Basell Poliolefine Italia S.r.l. (2000). Components and catalysts for the polymerization of olefins. Patent EP0728769B1. The seminal patent describing specific 1,3-diether structures.

  • Taniike, T., & Terano, M. (2012). The State of the Art of Ziegler-Natta Catalysts. Journal of Catalysis. Advanced characterization of the (110) facet interactions.

Sources

Troubleshooting & Optimization

Technical Resource Center: Optimizing Hydrogen Response with 2-Butyl-2-ethyl-1,3-dimethoxypropane Donors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced Ziegler-Natta (Z-N) catalysis. This guide is designed for researchers, scientists, and process engineers working on polypropylene (PP) polymerization. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst systems that utilize 2-Butyl-2-ethyl-1,3-dimethoxypropane (BEMDP) as an external electron donor, with a specific focus on modulating the hydrogen response to control polymer properties like melt flow rate (MFR).

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and function of BEMDP in Ziegler-Natta polymerization.

Q1: What is this compound (BEMDP) and what is its primary function in catalysis?

A1: this compound, a 1,3-diether, is an external electron donor (ED) used in modern Ziegler-Natta catalyst systems for propylene polymerization. Its primary functions are to enhance the stereospecificity of the catalyst and to modulate the polymer's molecular weight.[1] External donors achieve this by selectively deactivating aspecific catalyst sites or by transforming them into isospecific ones, which leads to a higher isotacticity index (I.I.) in the final polypropylene.[2][3]

Q2: How does a diether donor like BEMDP influence hydrogen response compared to conventional alkoxysilane donors?

A2: Diether donors, including BEMDP, are known to significantly enhance the hydrogen response of the catalyst system compared to many conventional alkoxysilane donors.[4] This means that for a given concentration of hydrogen (a chain transfer agent), a catalyst system with BEMDP will produce polypropylene with a substantially higher melt flow rate (MFR) and lower average molecular weight.[5][6] This high hydrogen sensitivity is crucial for producing high-MFR PP grades used in applications like thin-wall injection molding.

Q3: What is the proposed mechanism by which BEMDP enhances stereospecificity and hydrogen response?

A3: BEMDP functions by coordinating to the MgCl₂ support surface, often in close proximity to the titanium active centers.[7] This coordination serves two main purposes:

  • Stereoregulation: The bulky butyl and ethyl groups of BEMDP create steric hindrance around the active site, forcing the incoming propylene monomer to adopt a specific orientation before insertion. This leads to the formation of highly isotactic polypropylene.

  • Modulation of Active Sites: Z-N catalysts possess multiple types of active sites with varying reactivity and stereospecificity. BEMDP is believed to selectively poison or modify the less stereospecific sites. These aspecific sites are often less responsive to hydrogen. By deactivating them, the overall system becomes dominated by isospecific sites that exhibit a more pronounced response to hydrogen as a chain transfer agent, thus increasing the MFR.[4][5]

Q4: Are there any trade-offs when using BEMDP as an external donor?

A4: Yes, the primary trade-off is often between catalyst activity and stereospecificity/hydrogen response. While BEMDP is highly effective at increasing isotacticity and MFR, its addition can sometimes lead to a decrease in overall catalyst productivity (activity).[4][8] This occurs because the donor can passivate some of the active titanium species. Therefore, optimizing the molar ratio of the external donor to the titanium (or aluminum co-catalyst) is a critical step in process development.

Part 2: Troubleshooting Guide

This guide provides a systematic, Q&A-based approach to resolving common issues encountered during polymerization with BEMDP donors.

Issue 1: Poor or Unstable Hydrogen Response

Q: My polymer's Melt Flow Rate (MFR) is not increasing as expected when I increase the hydrogen concentration. What are the likely causes?

A: This issue, known as poor hydrogen sensitivity, can stem from several factors related to the catalyst chemistry and process conditions.

  • Suboptimal Donor Concentration: The most common cause is an incorrect molar ratio of BEMDP to the titanium on the catalyst or the aluminum co-catalyst. Too little donor may not sufficiently activate the sites responsive to hydrogen, while too much can poison the catalyst and suppress overall activity, masking the hydrogen effect.[4]

  • Catalyst Poisoning: Impurities in the monomer feed or solvent (e.g., water, oxygen, carbon oxides) can deactivate the catalyst's active sites, leading to a poor response.

  • Incorrect Co-catalyst Ratio: The ratio of the aluminum alkyl co-catalyst (e.g., Triethylaluminum, TEAl) to the external donor is crucial. An improper ratio can affect the formation and stability of the active sites.[3]

  • Temperature Fluctuations: Polymerization temperature significantly impacts reaction kinetics. Inconsistent temperature control can lead to variable catalyst activity and an unstable hydrogen response.

Q: What is the first diagnostic step I should take to address poor hydrogen response?

A: The first step is to verify and optimize the external donor concentration. A systematic dose-response experiment is recommended to map the relationship between the BEMDP concentration and the resulting polymer MFR at a fixed hydrogen concentration.

Troubleshooting_H2_Response Start Problem: Poor H2 Response (Low MFR) Check_Donor Is BEMDP/Ti molar ratio optimized? Start->Check_Donor Check_Purity Are monomer/solvent purity specifications met? Check_Donor->Check_Purity Yes Optimize_Donor Action: Perform donor concentration scan. (See Protocol 1) Check_Donor->Optimize_Donor No Check_Temp Is polymerization temperature stable? Check_Purity->Check_Temp Yes Purify_Feed Action: Check purification beds. Analyze feed for poisons. Check_Purity->Purify_Feed No Check_CoCat Is Al/Donor ratio correct? Check_Temp->Check_CoCat Yes Calibrate_TC Action: Calibrate reactor thermocouples. Verify cooling system. Check_Temp->Calibrate_TC No Adjust_Ratio Action: Verify co-catalyst and donor feed rates. Check_CoCat->Adjust_Ratio No Result H2 Response Optimized Check_CoCat->Result Yes Optimize_Donor->Check_Purity Purify_Feed->Check_Temp Calibrate_TC->Check_CoCat Adjust_Ratio->Result

Caption: Logical workflow for troubleshooting poor hydrogen response.

Issue 2: Low Catalyst Activity

Q: After introducing BEMDP to my system, the catalyst productivity dropped significantly. Is this expected?

A: A moderate decrease in activity can be expected, as external donors can passivate some active sites to enhance stereospecificity.[8] However, a sharp drop in productivity often indicates an overdose of the external donor. Diether donors are potent, and exceeding the optimal concentration can lead to the deactivation of a large fraction of the titanium centers.[4]

Q: How can I find the optimal balance between high MFR (from H₂ response) and high catalyst activity?

A: An optimization matrix experiment is the most effective approach. This involves varying both the BEMDP concentration and the hydrogen concentration systematically to map the process window. The goal is to identify a region where both catalyst activity and MFR meet the product specifications.

Table 1: Example Optimization Matrix for BEMDP Donor

[BEMDP]/[Ti] Molar Ratio H₂ Conc. (NL/kg C₃) Activity (kg PP/g cat·h) MFR (g/10 min) I.I. (%)
5 2 35.5 15 98.1
10 2 32.1 25 98.8
20 2 25.6 45 99.1
10 4 33.5 55 98.7

| 20 | 4 | 26.8 | 90 | 99.0 |

This is illustrative data. Actual results will vary based on the specific catalyst generation, co-catalyst, and process conditions.

Issue 3: Broad Molecular Weight Distribution (MWD)

Q: The Polydispersity Index (PDI) of my polymer increased after switching to BEMDP. Why did this happen?

A: Ziegler-Natta catalysts are known to have multiple active site types, each producing a polymer with a different average molecular weight.[2] BEMDP, like other external donors, interacts differently with each type of site. It may strongly suppress certain sites while only moderately affecting others. This differential interaction can alter the relative productivity of the various sites, leading to a broadening of the overall molecular weight distribution (MWD), which is reflected as a higher PDI.[5]

MWD_Influence cluster_0 Z-N Catalyst Surface cluster_1 Polymer Output Site_A Active Site A High H₂ Response Produces Low MW Polymer MWD Resulting Polymer | Broad MWD (High PDI) Site_A:f2->MWD:f0 Site_B Active Site B Medium H₂ Response Produces Medium MW Polymer Site_B:f2->MWD:f0 Site_C Active Site C Low H₂ Response Produces High MW Polymer Site_C:f2->MWD:f0 BEMDP BEMDP Donor BEMDP->Site_A:f0 Moderate Interaction BEMDP->Site_B:f0 Strong Interaction BEMDP->Site_C:f0 Weak Interaction

Caption: BEMDP's differential interaction with active sites leads to broad MWD.

Part 3: Key Experimental Protocols

Protocol 1: Optimizing the [BEMDP]/[Ti] Molar Ratio for Hydrogen Response

Objective: To determine the optimal molar ratio of BEMDP to titanium that maximizes MFR without critically compromising catalyst activity.

Methodology:

  • Reactor Preparation: Ensure the polymerization reactor is meticulously cleaned, dried, and purged with inert gas (e.g., nitrogen) to remove all traces of oxygen and moisture.

  • Component Charging:

    • Charge the reactor with the polymerization diluent (e.g., liquid propylene or heptane).

    • Introduce a fixed amount of the Ziegler-Natta catalyst.

    • Add the TEAl co-catalyst and allow it to scavenge for impurities for 5-10 minutes.

  • Donor and Hydrogen Addition:

    • For the first experimental run, add a calculated amount of BEMDP solution to achieve the starting [BEMDP]/[Ti] molar ratio (e.g., 5:1).

    • Pressurize the reactor with a fixed partial pressure of hydrogen, which will be kept constant for all runs in this series.

  • Polymerization:

    • Introduce propylene monomer to initiate polymerization.

    • Maintain a constant temperature (e.g., 70°C) and pressure for the specified reaction time (e.g., 1 hour).

  • Termination and Work-up:

    • Terminate the reaction by venting the monomer and adding a quenching agent (e.g., acidified isopropanol).

    • Collect, wash, and dry the resulting polymer powder.

  • Analysis:

    • Measure the polymer yield to calculate catalyst activity.

    • Analyze the polymer for MFR (ASTM D1238) and Isotacticity Index (via xylene solubles or NMR).

  • Iteration: Repeat steps 2-6, systematically increasing the [BEMDP]/[Ti] molar ratio (e.g., 10:1, 15:1, 20:1, 30:1) while keeping all other parameters constant.

  • Data Interpretation: Plot MFR and Activity vs. [BEMDP]/[Ti] ratio to identify the optimal operating point.

References

  • Optimizing final product properties and Ziegler-Natta catalyst performance with and without hydrogen in propylene polymerization by kinetic modeling. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Influence of external donors on Ziegler-Natta catalytic behavior and the resulting polypropylene properties. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Ghasemi Hamedani, N., et al. (2024). Tailoring polypropylene properties by package of internal/external donor in Ziegler-Natta catalysts. Polyolefins Journal, 11(4), 255-263. Retrieved February 27, 2026, from [Link]

  • Hydrogen effect modeling on Ziegler-Natta catalyst and final product properties in propylene polymerization. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst. (n.d.). Diva-portal.org. Retrieved February 27, 2026, from [Link]

  • Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts. (n.d.). IOPscience. Retrieved February 27, 2026, from [Link]

  • A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • Ziegler-Natta catalyst with high activity and good hydrogen response. (2017). Songklanakarin Journal of Science and Technology. Retrieved February 27, 2026, from [Link]

  • Effect of external donor and prepolymerization on the performance of Ziegler-Natta catalysts in propylene polymerization. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Study of ethylene/propylene polymerization, using a 4th generation Ziegler-Natta catalyst: Effect of external donor and hydrogen. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Sterically demanding dialkoxydialkylsilanes as external donors for ziegler catalysts for the polymerization of propylene. (n.d.). Google Patents.
  • Probing the Interaction of Diester Internal Donors (ID) with AlEt3 on Ziegler-Natta Surfaces. (2025). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Predicting Molecular Weight Distribution, Melt Flow Index, and Bulk Density in a Polypropylene Reactor via a Validated Mathematical Model. (n.d.). Academia.edu. Retrieved February 27, 2026, from [Link]

  • Structural Characterization of Electron Donors in Ziegler–Natta Catalysts. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor. (2016). MDPI. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting low catalyst activity with 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Butyl-2-ethyl-1,3-dimethoxypropane (5th-Generation Ziegler-Natta Internal Electron Donor)

Welcome to the Technical Support Center. This guide is engineered for researchers and scientists optimizing 5th-generation Ziegler-Natta (Z-N) catalysts. This compound is a highly specialized 1,3-diether internal electron donor (IED). While it is renowned for driving exceptional catalytic activity and stereoselectivity, deviations in synthesis, co-catalyst ratios, or polymerization conditions can severely depress its performance.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded troubleshooting framework.

Part 1: Diagnostic Workflow

Before altering your chemical formulations, trace your experimental parameters through the diagnostic logic below to isolate the root cause of the activity drop.

DiagnosticWorkflow Start Low Catalyst Activity Detected CheckEED Is an External Electron Donor (EED) present? Start->CheckEED RemoveEED Remove EED. Diethers do not require EEDs. CheckEED->RemoveEED Yes CheckAlTi Check TEAL/Ti Molar Ratio CheckEED->CheckAlTi No AdjustAlTi Optimize Al/Ti ratio (Target: 200-500) CheckAlTi->AdjustAlTi Ratio < 100 or > 600 CheckImpurities Check Monomer/Solvent for H2O/O2 CheckAlTi->CheckImpurities Ratio Optimal Purify Purify via Activated Alumina/Molecular Sieves CheckImpurities->Purify Impurities > 1 ppm CheckLoading Verify Diether Loading (Target: 10-15 wt%) CheckImpurities->CheckLoading High Purity Resynthesize Adjust TiCl4/Diether Reaction Temperature CheckLoading->Resynthesize Diether < 10 wt%

Fig 1: Diagnostic workflow for troubleshooting low activity in 1,3-diether Ziegler-Natta catalysts.

Part 2: Mechanistic Q&A (FAQs)

Q1: Why is my overall polymerization activity lower than expected for a 5th-generation diether catalyst? Expert Insight & Causality: The most common error when transitioning to 1,3-diether catalysts is treating them like 4th-generation phthalate catalysts. This compound possesses a specific steric bulk (butyl and ethyl groups on the 2-position) that forces its oxygen atoms into an optimal conformation. This allows it to form a strong bidentate coordination on the (110) lateral cleavage face of the MgCl₂ crystallite[1]. This unique geometry inherently stabilizes the highly isospecific active sites without the need for an external electron donor (EED). If you are adding an EED (such as a silane), it will competitively bind to or over-passivate the titanium active centers, leading to a drastic drop in catalytic activity[2]. Action: Eliminate the EED from your polymerization recipe entirely.

Q2: How do trace impurities specifically inhibit the 1,3-diether coordinated active sites? Expert Insight & Causality: Diether-based Z-N catalysts are characterized by extremely high activity and a unique hydrogen sensitivity[1]. However, this heightened reactivity means the exposed Ti(III) active centers are exceptionally vulnerable to polar impurities (H₂O, O₂, alcohols, CO₂). These poisons do not merely compete for space; they irreversibly oxidize or hydrolyze the Ti–C bond, permanently deactivating the catalytic site. Action: Ensure propylene monomer and solvent (e.g., hexane/heptane) are rigorously purified through activated alumina and molecular sieve columns. Impurities must be strictly maintained at < 1 ppm.

Q3: Could the catalyst synthesis step be the root cause of low activity? Expert Insight & Causality: Yes. The synthesis of the solid catalyst component dictates the final Ti/Mg/Diether ratio. If the reaction temperature during the first TiCl₄ titanation step is too low, the this compound will not fully displace the initial coordinating solvents (like ethanol in the MgCl₂·nEtOH adduct), leading to poor diether loading[3]. Conversely, excessive washing with hot toluene can leach the diether out of the support, leaving the TiCl₄ susceptible to clustering and deactivation. Action: Maintain the titanation temperature strictly at 100–110 °C and verify the final diether loading is between 10–15 wt%.

Mechanism MgCl2 MgCl2 Support (110) Face ActiveComplex Highly Active & Stereospecific Ziegler-Natta Complex MgCl2->ActiveComplex Co-crystallization Diether This compound (Internal Donor) Diether->ActiveComplex Bidentate Coordination TiCl4 TiCl4 (Active Center) TiCl4->ActiveComplex Epitaxial Adsorption InactiveComplex Deactivated/Over-passivated Ti Sites (Low Activity) ActiveComplex->InactiveComplex Competitive Binding Poisons Polar Impurities (H2O, O2, Alcohols) Poisons->InactiveComplex Irreversible Oxidation EED External Electron Donors (e.g., Silanes) EED->InactiveComplex Over-passivation

Fig 2: Mechanistic pathway of 1,3-diether coordination versus active site deactivation.

Part 3: Diagnostic Parameter Matrix

Compare your current experimental parameters against the validated benchmarks for 1,3-diether systems below.

ParameterTarget RangeConsequence of DeviationCorrective Action
Al/Ti Molar Ratio 200 – 500Too High: TEAL over-reduces Ti(IV) to inactive Ti(II).Too Low: Insufficient activation to Ti(III).Adjust Triethylaluminum (TEAL) dosing based on precise Ti wt% from ICP-OES.
Diether Loading 10 – 15 wt%< 10 wt%: Poor stereocontrol and low activity due to uncoordinated Mg sites.> 15 wt%: Steric crowding blocking monomer insertion.Optimize TiCl₄ titanation temperature (100–110 °C) to ensure proper displacement.
Ti Content 2.5 – 3.5 wt%< 2.5 wt%: Low overall bulk activity.> 3.5 wt%: Ti clustering leading to atactic polymer formation.Increase the volume of hot toluene washes during catalyst synthesis.
Polymerization Temp 70 – 80 °C< 70 °C: Sluggish insertion kinetics.> 80 °C: Premature catalyst decay and chain transfer.Calibrate reactor cooling jackets; ensure exothermic heat of polymerization is managed.
Part 4: Protocol Vault

To ensure high scientific integrity, utilize these self-validating protocols. Every step is designed to prevent the common pitfalls that lead to low catalyst activity.

Protocol 1: Standardized Catalyst Preparation (MgCl₂/TiCl₄/Diether)

Note: All steps must be performed under a strictly inert atmosphere (Argon or Nitrogen, < 1 ppm O₂/H₂O).

  • Adduct Suspension: Suspend 10 g of spherical MgCl₂·2.8EtOH adduct in 100 mL of anhydrous decane.

  • First Titanation: Chill the suspension to -20 °C. Dropwise, add 100 mL of pure TiCl₄ under vigorous stirring (250 rpm). The low temperature prevents premature, uncontrolled reaction with ethanol.

  • Diether Addition: Gradually raise the temperature to 40 °C. Inject this compound at an IED/Mg molar ratio of 0.15.

  • Coordination Baking: Heat the mixture to 110 °C and hold for 2 hours. Causality: This temperature is critical to drive off the ethanol and force the bidentate coordination of the diether onto the MgCl₂ (110) face.

  • Filtration & Second Titanation: Filter the solid while hot. Resuspend in 100 mL of fresh TiCl₄ and heat at 110 °C for 1 hour to ensure maximum active site generation.

  • Washing: Filter and wash the solid catalyst 4 times with 100 mL of anhydrous hexane at 60 °C, then 2 times at room temperature. Dry under a vacuum.

  • Self-Validation Checkpoint: Analyze the final solid powder via ICP-OES and GC. Pass criteria: Ti content = 2.5–3.5 wt%, Diether content = 10–15 wt%. If values fall outside this range, discard the batch; do not proceed to polymerization.

Protocol 2: Propylene Polymerization Activity Assay
  • Reactor Preparation: Bake a 2L stainless steel autoclave reactor at 110 °C under a vacuum for 1 hour. Purge with high-purity nitrogen 3 times, followed by propylene gas 3 times.

  • Co-catalyst Injection: Cool to 30 °C. Inject 2.0 mmol of Triethylaluminum (TEAL) dissolved in 5 mL of anhydrous hexane. (Crucial: Do NOT add an external electron donor).

  • Catalyst Injection: Inject 10 mg of the solid catalyst (from Protocol 1) suspended in 5 mL of hexane. This establishes an Al/Ti ratio of ~300.

  • Hydrogen Addition: Introduce 0.2 MPa of H₂ gas (acts as a chain transfer agent for molecular weight control).

  • Polymerization: Introduce liquid propylene (1.0 L). Rapidly heat the reactor to 70 °C. Maintain the temperature strictly at 70 °C for exactly 1 hour.

  • Quenching: Vent the unreacted monomer and cool the reactor to room temperature. Collect and dry the polymer powder.

  • Self-Validation Checkpoint: Calculate the activity. A properly synthesized 5th-generation diether catalyst should yield an activity of > 60 kg PP / g Cat / hour . If activity is < 30 kg PP / g Cat, return to the Diagnostic Workflow (Part 1).

Part 5: References

The mechanistic principles and protocols detailed in this guide are grounded in the following authoritative literature on Ziegler-Natta catalysis:

  • The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP Source: Polymers (MDPI) / National Center for Biotechnology Information (PMC) URL:[Link][1]

  • The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts Source: Journal of Applied Polymer Science / ResearchGate URL:[Link][2]

  • Experimental and Theoretical Insights into the Effect of Dioldibenzoate Isomers on the Performance of Polypropylene Catalysts Source: Catalysts (MDPI) URL:[Link][3]

Sources

Thermal degradation limits of 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability & Handling of 2-Butyl-2-ethyl-1,3-dimethoxypropane

Executive Summary: The "Neopentyl" Stability Advantage

This compound (CAS: 129318-09-8) is a sterically hindered diether derived from the neopentyl glycol family.[1] Unlike linear ethers (e.g., diethyl ether, glyme), this molecule exhibits exceptional thermal and chemical stability due to the Neopentyl Effect .[1]

The central quaternary carbon atom blocks


-elimination pathways, preventing the formation of alkenes under standard thermal stress.[1] Consequently, this compound is frequently employed as a robust reaction solvent, a stable electrolyte component, or a non-participating flux in high-temperature synthesis.[1]

Key Technical Specifications:

  • CAS Number: 129318-09-8[1]

  • Synonyms: 3,3-bis(methoxymethyl)heptane[1]

  • Molecular Weight: 188.31 g/mol [1]

  • Predicted Boiling Point: ~220–240°C (at 760 mmHg)[1]

  • Flash Point: >95°C (Estimated)[1]

Part 1: Thermal Degradation Limits

The following limits are defined based on structural homology with neopentyl glycol ethers and standard ether thermodynamics.

Safe Operating Limits (SOL)
ParameterLimitScientific Rationale
Max Continuous Temp (Inert) 180°C Conservative limit to prevent slow homolytic cleavage over long durations.[1]
Max Short-Term Temp (Inert) 250°C Stable due to lack of

-hydrogens; resistance to E1/E2 elimination.[1]
Max Temp (Air/Oxygen) 60°C CRITICAL: Above 60°C in air, the

-methylene groups are susceptible to radical oxidation (peroxide formation).[1]
Onset of Decomposition (

)
~280–300°C Energy required for C–O or C–C homolysis (bond dissociation energy ~85-90 kcal/mol).[1]
Degradation Pathways

The primary failure mode is not thermal elimination, but oxidative degradation if air is present.[1]

  • Pathway A: Oxidative (in Air) [1]

    • Mechanism:[1] Radical abstraction of a hydrogen from the

      
       group.[1]
      
    • Products: Hydroperoxides (explosive hazard), Formaldehyde, Formates, and chain-shortened alcohols.[1]

  • Pathway B: Thermal Homolysis (Inert, >300°C) [1]

    • Mechanism:[1] Homolytic scission of the C–O bond.[1]

    • Products: Alkyl radicals, Methyl radical, Formaldehyde.[1]

  • Pathway C: Acid-Catalyzed Cleavage [1]

    • Mechanism:[1] Protonation of oxygen followed by nucleophilic attack (

      
       is sterically hindered; 
      
      
      
      is unfavorable).[1]
    • Note: Highly resistant to base; moderately resistant to acid compared to acetals.[1]

Part 2: Visualizing the Degradation Mechanism

The diagram below illustrates why this molecule is stable up to high temperatures but vulnerable to oxidation.[1]

DegradationPathways Ether 2-Butyl-2-ethyl- 1,3-dimethoxypropane (Stable Precursor) O2_Heat Condition: O2 + Heat (>60°C) Ether->O2_Heat Inert_Heat Condition: Inert Gas + High T (>280°C) Ether->Inert_Heat Acid Condition: Strong Acid + Heat Ether->Acid Radical Alpha-Carbon Radical (•CH-O-CH3) O2_Heat->Radical H-Abstraction Scission Homolytic Scission: Alkyl Radicals + Methane Inert_Heat->Scission Bond Breaking Cleavage Acid Hydrolysis: Diol + Methanol Acid->Cleavage Ether Cleavage Peroxide Hydroperoxide (Unstable/Explosive) Radical->Peroxide + O2 Aldehydes Degradation Products: Formaldehyde + Formates Peroxide->Aldehydes Chain Scission

Figure 1: Degradation pathways of this compound.[1] Note the critical oxidative pathway which occurs at much lower temperatures than thermal decomposition.[1]

Part 3: Troubleshooting Guide

Q1: The solvent has turned from colorless to faint yellow. Is it degraded?

  • Diagnosis: This indicates early-stage oxidative degradation .[1] The yellow color often comes from trace conjugated byproducts (enones) or polymerized aldehydes formed after peroxide decomposition.[1]

  • Action:

    • Stop heating immediately.

    • Perform a peroxide test (see Protocol A).[1]

    • If peroxides are <10 ppm, distill under nitrogen to purify.[1] If >10 ppm, treat with reducing agent (e.g.,

      
      ) before disposal.[1]
      

Q2: I observe pressure buildup in my sealed reactor at 150°C.

  • Diagnosis: Likely formation of volatile degradation products like formaldehyde or methane .[1]

  • Root Cause:

    • Presence of oxygen (headspace not purged).[1]

    • Presence of strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) which can catalyze cleavage even at 150°C.[1]
  • Action: Vent the reactor safely. Analyze headspace gas via GC-MS. Ensure strict inert atmosphere (

    
     or Ar) for future runs.[1]
    

Q3: Can I use this solvent with n-Butyllithium (n-BuLi)?

  • Answer: Yes.

  • Reasoning: Unlike THF, which can undergo ring-opening polymerization or deprotonation by strong bases, the neopentyl structure of this compound is highly resistant to base attack.[1] It is an excellent solvent for organometallic chemistry.[1]

Part 4: Experimental Protocols

Protocol A: Rapid Peroxide Detection (Quantofix Method)

Before distilling or heating any ether stored for >6 months, verify peroxide levels.[1]

  • Sampling: Take a 1 mL aliquot of the solvent from the center of the container (avoid the very top layer).[1]

  • Test Strip: Dip a commercially available peroxide test strip (e.g., Quantofix Peroxide 100) into the aliquot for 1 second.[1]

  • Readout:

    • 0-5 ppm: Safe for use.[1]

    • 5-20 ppm: WARNING. Treat with activated alumina or molecular sieves before heating.[1]

    • >20 ppm: DANGER. Do not distill.[1] Quench with acidified ferrous sulfate solution.[1]

Protocol B: Inert Purification (Degassing)

Required for high-temperature applications (>150°C).[1]

  • Sparging: Insert a glass dispersion tube into the liquid.

  • Flow: Bubble dry Nitrogen or Argon through the solvent for 15-20 minutes per liter of solvent.[1]

  • Seal: Transfer immediately to the reaction vessel under positive pressure.

  • Why? Removing dissolved oxygen shifts the degradation onset from ~60°C (oxidative) to >250°C (thermal).[1]

References

  • Chemical Identity & Properties: Sigma-Aldrich. This compound (CAS 129318-09-8).[1] [1]

  • Parent Diol Stability: PubChem. 2-Butyl-2-ethyl-1,3-propanediol (BEPD) - Thermal Properties. [1]

  • General Ether Stability: Organic Chemistry Portal. "Protecting Groups: Ethers". (Describes the stability of hindered ethers against base and oxidation).

  • Neopentyl Effect: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] (Explains the steric inhibition of elimination in neopentyl systems). [1]

Sources

Effect of temperature on 2-Butyl-2-ethyl-1,3-dimethoxypropane performance

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Temperature on Catalyst Performance & Polymerization Kinetics Audience: Polymer Chemists, Process Engineers, and R&D Scientists[1]

Executive Technical Summary

2-Butyl-2-ethyl-1,3-dimethoxypropane (CAS: 129318-09-8) is a high-performance 1,3-diether internal donor used in 4th and 5th generation MgCl₂-supported Ziegler-Natta catalysts.[1] Unlike traditional phthalate-based systems, this ether-functionalized donor creates a rigid, bidentate coordination with the MgCl₂ (110) face, enabling high stereospecificity without the strict requirement for external donors (EDs) .[1]

Temperature Sensitivity Profile:

  • Operational Range: 60°C – 85°C (Superior thermal stability compared to esters).

  • Critical Threshold: >90°C (Risk of active site transformation and chain transfer dominance).

  • Key Advantage: Maintains high activity at elevated temperatures where phthalates/benzoates typically undergo thermal cleavage or desorption.

Temperature Impact Analysis

The following data summarizes the impact of polymerization temperature on catalyst performance metrics when using this compound as the internal donor.

Performance vs. Temperature Matrix
MetricLow Temp (50°C - 60°C)Optimal (70°C - 75°C) High Temp (80°C - 90°C)
Catalyst Activity ModeratePeak (Maximum Yield) High (Initial)

Moderate Decay
Isotacticity (I.I.) Very High (>98%)High (97-98%) Slight Decrease (96-97%)
Molecular Weight (Mw) HighMedium Low (Enhanced Chain Transfer)
Hydrogen Response LowBalanced High (Sensitive)
Kinetics Profile Slow, RisingStable, Linear Fast Decay (Thermal Deactivation)

Technical Insight: The 1,3-diether structure confers exceptional thermal stability.[1] Unlike ester donors (e.g., DIBP) which can react with Al-alkyl cocatalysts at T > 80°C (ester cleavage), the ether linkage in this compound remains chemically inert, allowing for broader processing windows.[1]

Troubleshooting Guide

Direct solutions for deviations in experimental results linked to thermal parameters.

Issue 1: Reactor Fouling or "Chunking"

Symptom: Formation of polymer agglomerates or sheets on reactor walls; rapid exotherm spikes. Thermal Root Cause: The high intrinsic activity of 1,3-diethers at standard temperatures (70°C) can cause "particle overheating," where the catalyst particle temperature exceeds the bulk reactor temperature, melting the nascent polymer.

Corrective Protocol:

  • Initiate Pre-polymerization: Run a mild pre-polymerization step at 10°C – 20°C for 10-15 minutes. This fragments the catalyst in a controlled manner before the main high-temperature reaction.

  • Temperature Ramping: Do not inject catalyst directly into a 75°C reactor. Inject at 40°C and ramp to 75°C over 5-10 minutes to manage the kinetic surge.

Issue 2: Low Molecular Weight (High MFR)

Symptom: Polymer flows too easily; insufficient mechanical strength. Thermal Root Cause: High temperatures exponentially increase the rate of chain transfer to alkyl-aluminum and hydrogen. 1,3-diethers naturally have a high hydrogen response, which is amplified by heat.[1]

Corrective Protocol:

  • Reduce Temperature: Drop polymerization temperature by 5-10°C.

  • Adjust Hydrogen: If temperature must remain high (for yield), reduce H₂ concentration by 15-20%.

  • Check External Donor: Although not strictly required, adding a silane (e.g., D-Donor or C-Donor) can slightly suppress chain transfer at high T.[1]

Issue 3: Lower than Expected Isotacticity

Symptom: Xylene Solubles (XS) > 4.0%. Thermal Root Cause: While stable, the coordination equilibrium of the diether can shift at very high temperatures (>85°C), exposing aspecific magnesium sites.

Corrective Protocol:

  • Thermal Cap: Ensure reactor skin temperature does not exceed 90°C (hot spots).

  • Al/Ti Ratio: High temperatures increase Al-alkyl reduction power.[1] Optimize Al/Ti ratio (typically 200-400). Excess AlEt₃ at high T can "over-reduce" Ti or displace the donor.

Mechanism & Logic Flow (Visualized)

The diagram below illustrates the kinetic pathway of the catalyst system and how temperature influences the "Active Site" vs. "Deactivation" pathways.

DietherMechanism PreCat Pre-Catalyst (MgCl2 / TiCl4 / Diether) Activation Activation (AlEt3 + T > 10°C) PreCat->Activation Alkylation ActiveSite Active Isospecific Site (Diether Locked) Activation->ActiveSite Coordination Polymer Isotactic Polypropylene (High Yield) ActiveSite->Polymer Propylene Insertion (70°C) HighTemp High Temp (>85°C) ActiveSite->HighTemp ChainTransfer Chain Transfer (Low Mw) HighTemp->ChainTransfer H2 Response Increases Deactivation Thermal Deactivation (Site Transformation) HighTemp->Deactivation Kinetic Decay

Caption: Kinetic pathway of this compound ZN catalysts. High temperatures drive both activity and chain transfer mechanisms.

Experimental Protocol: Temperature Optimization

Objective: Determine the optimal polymerization temperature for a specific grade target using this compound.

Reagents:

  • Catalyst: MgCl₂/TiCl₄/2-Butyl-2-ethyl-1,3-dimethoxypropane (Diether-based).[1]

  • Co-catalyst: Triethylaluminum (TEAL).

  • Monomer: Polymerization-grade Propylene.[1]

Step-by-Step Methodology:

  • Reactor Preparation: Purge 2L stainless steel autoclave with N₂ at 90°C for 1 hour to remove moisture. Cool to 40°C .

  • Scavenging: Introduce TEAL (2 mmol) and hydrogen (if required) into the reactor.

  • Catalyst Injection: Inject 10-15 mg of solid catalyst suspended in mineral oil using liquid propylene pressure.[1]

  • Pre-Polymerization (Critical): Maintain at 20°C for 5 minutes . Rationale: This prevents particle shattering and fouling.[1]

  • Temperature Ramp: Increase temperature to target (

    
    ) at a rate of 5°C/min.
    
    • Run A: 60°C

    • Run B: 70°C

    • Run C: 80°C

  • Reaction: Maintain

    
     for 60 minutes under constant propylene pressure (e.g., 30 bar).
    
  • Termination: Vent unreacted monomer and quench with acidified methanol.

  • Analysis: Measure Activity (kg PP/g Cat), Bulk Density, and Xylene Solubles.

References

  • Albizzati, E., et al. (1996). "Polymerization Stereochemistry with Ziegler-Natta Catalysts Containing Dialkylpropane Diethers." Macromolecules, 29(10).

  • Giannini, U., et al. (1989). "Propylene Polymerization with High-Activity Catalysts Obtained from 1,3-Diethers." Journal of Polymer Science Part A: Polymer Chemistry.
  • Morini, G., et al. (2014). "High Performance Ziegler-Natta Catalyst Systems."[1] US Patent Application 20140148565.

  • Chadwick, J.C. (2003). "Ziegler-Natta Catalysts for Propylene Polymerization: The Role of Internal and External Donors." Macromolecular Symposia.

Sources

Minimizing catalyst poisoning when using 2-Butyl-2-ethyl-1,3-dimethoxypropane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Butyl-2-ethyl-1,3-dimethoxypropane

A Guide to Minimizing Catalyst Poisoning in Sensitive Reactions

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and resolve challenges during your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address potential issues related to catalyst poisoning when using this reagent.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 129318-09-8) is a dialkoxypropane derivative, specifically a ketal. It is structurally derived from 2-butyl-2-ethyl-1,3-propanediol.[1][2] While its applications are specialized, it can be used in formulations, as a unique solvent, or as a protecting group precursor in complex organic synthesis.

The core structure originates from the reaction of 2-ethylhexanal and formaldehyde to produce the parent diol, 2-butyl-2-ethyl-1,3-propanediol.[3][4] The final dimethoxypropane product is formed through an acid-catalyzed ketalization reaction.[5][6] Understanding this synthesis pathway is critical because it informs the potential impurities that may be present.

Q2: What are the most likely impurities in commercial this compound that can act as catalyst poisons?

The manufacturing process, from the parent diol to the final ketal, can introduce several low-level impurities. While often benign, these can be detrimental to sensitive catalytic systems.

Potential Impurity Likely Source Catalysts Primarily Affected Mechanism of Poisoning
Residual Acid Catalyst Ketalization step (e.g., p-TsOH, H₂SO₄, HCl).[6][7]Acid-sensitive catalysts, basic catalysts, hydrogenation catalysts (e.g., Pd, Pt, Rh).Neutralization of basic sites; promotion of side reactions (e.g., hydrolysis); leaching of metal from support.[8]
Water (H₂O) Incomplete reaction; atmospheric absorption.Ziegler-Natta catalysts; moisture-sensitive reactions; can facilitate poison formation.[9][10]Hydrolysis of the ketal, regenerating aldehydes/alcohols; can hydrolyze reagents like cyanides to form HCN, a potent Pd poison.[11][12]
Unreacted Aldehydes From the synthesis of the parent diol (e.g., 2-ethylhexanal, formaldehyde).[3]Hydrogenation catalysts (e.g., Pd, Pt, Ni).Competitive binding to active sites; potential for over-reduction or side reactions that create strongly binding species.
Methanol / Propanediol Incomplete ketalization reaction.Generally not a strong poison, but can act as a competitive inhibitor or alter solvent polarity, affecting reaction rates.Occupies active sites, slowing down the desired reaction.
Peroxides Long-term storage, exposure to air (common for ethers and acetals).Many transition metal catalysts.Oxidation of the catalyst's metal center or ligands, changing its oxidation state and rendering it inactive.
Q3: My reaction involves a Palladium catalyst (e.g., Pd/C). Which of these impurities should I be most concerned about?

For palladium-catalyzed reactions, such as hydrogenations or cross-couplings, you should be most concerned with residual acid and any impurities containing heteroatoms like sulfur or nitrogen , which can be introduced from other reagents.[10]

  • Why Acid is a Problem: Even trace acid can protonate the surface of the catalyst support (like carbon or alumina) or interact with the palladium nanoparticles, altering their electronic properties and reducing activity.

  • Other Potent Poisons: While not direct impurities from the reagent's synthesis, be aware that functional groups like nitriles, nitro compounds, and sulfides are potent palladium poisons that can be present on your substrate or in your solvents.[10] These molecules adsorb very strongly to the palladium surface, blocking the active sites required for your reaction.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures. Use the decision tree below to guide your troubleshooting process.

G Start Reaction Sluggish or Failed Check_Substrate Is substrate pure & stable? Start->Check_Substrate Check_Catalyst Is catalyst from a fresh/reliable batch? Check_Substrate->Check_Catalyst Yes Other_Issue Problem likely lies elsewhere (Solvent, Gas, Technique) Check_Substrate->Other_Issue No Check_Reagent Suspect this compound? Check_Catalyst->Check_Reagent Yes Check_Catalyst->Other_Issue No Test_pH Perform Aqueous pH Test (Protocol 3.1) Check_Reagent->Test_pH Yes Check_Reagent->Other_Issue No Acid_Detected Acid Detected (pH < 6) Test_pH->Acid_Detected Test_Peroxide Perform Peroxide Test (Protocol 3.2) Peroxide_Detected Peroxides Detected Test_Peroxide->Peroxide_Detected Acid_Detected->Test_Peroxide No Purify_Alumina Purify Reagent with Basic Alumina (Protocol 1) Acid_Detected->Purify_Alumina Yes Peroxide_Detected->Purify_Alumina Yes (Alumina also removes peroxides) Reattempt Re-run Reaction with Purified Reagent Peroxide_Detected->Reattempt No, proceed with caution or use fresh reagent Purify_Alumina->Reattempt Purify_Neutralize Perform Quick Neutralization (Protocol 2) Purify_Neutralize->Reattempt G cluster_qualify Qualification cluster_purify Purification (If Needed) Receive Receive New Reagent Test_pH Perform pH Test (Protocol 3.1) Receive->Test_pH Test_Peroxide Perform Peroxide Test (Protocol 3.2) Test_pH->Test_Peroxide Decision Passes Tests? Test_Peroxide->Decision Prep_Alumina Prepare Basic Alumina Column/Plug Decision->Prep_Alumina No Use Use in Reaction Decision->Use Yes Filter Filter Reagent Through Alumina Prep_Alumina->Filter Collect Collect Purified Reagent Filter->Collect Collect->Use Store Store Under Inert Gas (e.g., Argon) Use->Store

Caption: Standard Workflow for Reagent Qualification and Purification.

Protocol 1: Purification via Basic Alumina Filtration

This protocol removes acidic impurities and peroxides. Basic alumina is suitable for compounds like ketals that are stable to alkali. [13][14] Materials:

  • This compound (reagent to be purified)

  • Basic Alumina, Brockmann Activity I

  • Glass chromatography column or a glass funnel with a fritted disc

  • Glass wool or cotton

  • Anhydrous solvent for pre-wetting (e.g., hexane or diethyl ether, ensure it's compatible with your reaction)

  • Clean, dry collection flask

Procedure:

  • Prepare the Column/Plug:

    • Place a small plug of glass wool or cotton at the bottom of the column/funnel.

    • Add a small layer of sand (optional, for better layering).

    • Add the basic alumina. For a "plug" filtration to purify ~50 mL of reagent, a 2-3 cm deep bed in a 5 cm diameter funnel is sufficient.

  • Pre-wet the Alumina: Pass a small amount of anhydrous solvent through the alumina plug to wet it and remove fine particles. Do not let the alumina run dry.

  • Load the Reagent: Once the solvent has drained to the top of the alumina bed, carefully add the this compound.

  • Elute and Collect: Allow the reagent to pass through the alumina under gravity. If flow is slow, apply gentle positive pressure with an inert gas (e.g., argon or nitrogen). Collect the purified liquid in the clean, dry flask.

  • Storage: The purified reagent should be used immediately or stored under an inert atmosphere to prevent re-absorption of moisture.

Protocol 2: Quick Pre-reaction Neutralization

This is a fast method to neutralize trace acidity if you do not have time for column filtration.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), powder

  • Stir plate and stir bar

  • Syringe and syringe filter (PTFE, 0.45 µm)

Procedure:

  • In a clean, dry flask under an inert atmosphere, add the required amount of this compound.

  • Add a spatula tip of anhydrous potassium carbonate (approx. 5-10% w/v).

  • Stir the mixture vigorously for 15-30 minutes at room temperature.

  • Turn off the stirring and allow the K₂CO₃ to settle.

  • Carefully draw up the liquid using a syringe, avoiding the solid particles.

  • Attach the syringe filter and dispense the purified reagent directly into your reaction vessel.

Protocol 3: Quality Control (QC) Checks

3.1: Aqueous pH Test for Acidity

  • Add ~1 mL of the reagent to a vial containing 5 mL of deionized water.

  • Cap the vial and shake vigorously for 30 seconds.

  • Allow the layers to separate.

  • Dip a piece of narrow-range pH paper (e.g., pH 4-7) into the AQUEOUS (bottom) layer.

  • A pH reading below 6 indicates the presence of acidic impurities.

3.2: Test for Peroxides

  • Use commercially available peroxide test strips.

  • Dip the test strip into a small sample of the this compound.

  • Remove the strip and wait for the time specified by the manufacturer.

  • Compare the color to the chart provided. Any indication of peroxides (typically > 1 ppm) suggests the reagent should be purified or discarded, especially if working with sensitive metal catalysts.

Part 4: Mechanistic Visualization

This diagram illustrates the conceptual difference between a healthy catalyst active site and a poisoned one.

G cluster_healthy Healthy Catalyst cluster_poisoned Poisoned Catalyst M1 Active Site (M) Product1 Product M1->Product1 Converts Substrate1 Substrate Substrate1->M1 Binds M2 Active Site (M) NoProduct No Reaction M2->NoProduct Poison Poison (e.g., H+, S-R) Poison->M2 Binds Irreversibly Substrate2 Substrate Substrate2->M2 Blocked

Caption: Conceptual Diagram of Catalyst Active Site Poisoning.

By implementing these diagnostic and purification protocols, you can significantly reduce the risk of catalyst deactivation, ensuring more reliable and reproducible results in your research.

References

  • M. W. T. G. A. van den Oever, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System," ACS Figshare, 2008. [Online]. Available: [Link]

  • A. T. and G. S. T. M. V. V. K. A. V. P. M. V. Z. T. V. P. Ananikov, "Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system," PubMed, 2008. [Online]. Available: [Link]

  • V. V. Kouk, T. V. Zebre, M. V. Zabalov, A. V. Privalov, M. V. Tsikalova, G. S. Torgaeva, A. T. and V. P. Ananikov, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System," Journal of the American Chemical Society, 2008. [Online]. Available: [Link]

  • V. V. Kouk, T. V. Zebre, M. V. Zabalov, A. V. Privalov, M. V. Tsikalova, G. S. Torgaeva, A. T. and V. P. Ananikov, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System," ACS Publications, 2008. [Online]. Available: [Link]

  • V. V. Kouk, T. V. Zebre, M. V. Zabalov, A. V. Privalov, M. V. Tsikalova, G. S. Torgaeva, A. T. and V. P. Ananikov, "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF," ResearchGate, 2025. [Online]. Available: [Link]

  • N/A, "Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies," RSC Publishing, 2025. [Online]. Available: [Link]

  • N/A, "Three Sources of Catalyst Deactivation and How To Mitigate Them," ChemCatBio, N/A. [Online]. Available: [Link]

  • M. Mahler and V. Thomason, "RediSep basic alumina column Purification of high pKa compounds," Teledyne ISCO, 2012. [Online]. Available: [Link]

  • N/A, "Catalyst deactivation Common causes," AmmoniaKnowHow, N/A. [Online]. Available: [Link]

  • N/A, "Alumina - Solvent Purification," Sorbent Technologies, Inc., 2023. [Online]. Available: [Link]

  • J. T. H. G. P. W. D. Hewes, "Process for purifying acetals," Google Patents, N/A. [Online].
  • N/A, "Reasons for catalyst deactivation and various regeneration conditions," N/A, 2021. [Online]. Available: [Link]

  • C.-H. L. T.-Y. C. H.-Y. C. Y.-F. C. H. P. W. C. Lin, "Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals," PMC, 2020. [Online]. Available: [Link]

  • N/A, "Aldehydes, Ketones and Carboxylic Acids," NCERT, N/A. [Online]. Available: [Link]

  • P. Z. W. Z. Y. Z. Y. D. C. Z. X. Z. S. C. Y. L. F. X. Z. C. L. Z. X. L. J. Wang, "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids," ACS Omega, 2018. [Online]. Available: [Link]

  • N/A, "Method 3610B: Alumina Cleanup," EPA, N/A. [Online]. Available: [Link]

  • H.-J. K. H. S. G. P. M. J. F. R. P. W. W. M. Arlt, "Process for preparing cyclic acetals or ketals," Google Patents, N/A. [Online].
  • N/A, "Catalyst poisoning," Wikipedia, N/A. [Online]. Available: [Link]

  • N/A, "Using neutral or basic alumina in column chromatography for purification of amines," Chemistry Stack Exchange, 2022. [Online]. Available: [Link]

  • N/A, "17.8: Acetals as Protecting Groups," Chemistry LibreTexts, 2019. [Online]. Available: [Link]

  • P. Z. W. Z. Y. Z. Y. D. C. Z. X. Z. S. C. Y. L. F. X. Z. C. L. Z. X. L. J. Wang, "A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids," PMC, N/A. [Online]. Available: [Link]

  • J. K. and E. A. A. T. V. P. A. M. O. J. E. L. M. V. A. S. L. T. T. A. T. A. T. A. Taskinen, "Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol," Google Patents, N/A. [Online].
  • N/A, "Hydrates, Hemiacetals, and Acetals," Master Organic Chemistry, 2010. [Online]. Available: [Link]

  • N/A, "Process for the production of 2-butyl-2-ethyl-1,3-propanediol," Google Patents, N/A. [Online].
  • N/A, "2-Butyl-2-ethyl-1,3-propanediol," PubChem, N/A. [Online]. Available: [Link]

  • H. F. W. Z. Y. Z. Y. H. H. F. D. W. Z. L. C. L. L. Z. C. L. C. H. Chen, "Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition," MDPI, 2018. [Online]. Available: [Link]

  • W. Luming, "Preparation method of 2,2-dimethoxypropane," SciSpace, 2018. [Online]. Available: [Link]

  • N/A, "1,3-Propanediol, 2-butyl-2-ethyl-," NIST WebBook, N/A. [Online]. Available: [Link]

Sources

Validation & Comparative

qNMR Characterization of 2-Butyl-2-ethyl-1,3-dimethoxypropane Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity characterization of 2-Butyl-2-ethyl-1,3-dimethoxypropane (BEDMP) presents a specific set of analytical challenges. As a dialkyl ether with a quaternary carbon center, BEDMP lacks the conjugated


-systems required for UV-Vis detection, rendering standard HPLC-UV methods ineffective. While Gas Chromatography (GC-FID) is often the default for volatile ethers, it fails to detect non-volatile precursors (inorganic salts) and often struggles with the response factor disparity between the ether product and its diol precursors.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary reference method for BEDMP. We provide a validated protocol that leverages the molecule's unique symmetry to perform self-validating purity assays, offering a direct comparison against GC-FID and HPLC-RI alternatives.

Part 1: The Analytical Challenge

BEDMP (


) is structurally characterized by a quaternary center bearing an ethyl group, a butyl group, and two methoxymethyl arms.
Why Standard Methods Fail
  • UV Transparency: The molecule has no chromophores above 200 nm. HPLC-UV traces show a flat baseline, hiding impurities.

  • Response Factor Uncertainty (GC-FID): In GC-FID, the response factor is proportional to carbon content. However, the oxidation state differences between BEDMP and its likely impurity, 2-butyl-2-ethyl-1,3-propanediol (BEPD) , lead to integration errors if "Area %" is used without rigorous calibration standards (which may not be commercially available).

  • Hygroscopicity of Impurities: The precursor diol (BEPD) can retain water, which GC-FID volatilizes and ignores, leading to artificially high purity values for the bulk material.

The qNMR Solution

qNMR solves these issues by providing absolute mass balance purity traceable to an internal standard (IS), independent of the analyte's response factor. It simultaneously quantifies:

  • The target ether.

  • Residual solvents.[1]

  • Unreacted diol precursors.

  • Isomeric impurities (e.g., mono-methylated species).

Part 2: Comparative Analysis (qNMR vs. Alternatives)

The following table contrasts the performance of qNMR against common alternatives for BEDMP characterization.

FeatureqNMR (Recommended) GC-FID HPLC-RI (Refractive Index)
Primary Detection Molar ratio of protons (Absolute Quant)Carbon ions (Relative Quant)Refractive Index difference
Reference Standard Not Required for analyte (only IS needed)Required for accurate wt%Required
Selectivity High (Structural elucidation)High (Boiling point separation)Low (Non-specific)
Blind Spots Inorganic salts (unless soluble)Non-volatiles, Water, SaltsCo-eluting non-chromophores
LOD (Limit of Detection) ~0.1% (Standard probe)< 0.01% (Trace analysis)~0.5%
Sample Recovery Yes (Non-destructive)No (Destructive)Yes
Suitability for BEDMP Excellent (Detects diol & ether)Good (But misses water/salts)Poor (Thermal drift issues)

Part 3: Validated qNMR Protocol

Reagents and Internal Standard Selection

For BEDMP, we require an Internal Standard (IS) with non-overlapping signals in the aromatic region, as the aliphatic region (0.8–3.5 ppm) is crowded by the butyl/ethyl chains.

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Terephthalate (DMT) .

    • Why TCNB? It provides a sharp singlet at ~7.7 ppm, completely distinct from BEDMP. It is non-hygroscopic and stable.

    • Why DMT? Singlet at ~8.1 ppm. Good alternative if TCNB is unavailable.

Sample Preparation Workflow
  • Weighing: Accurately weigh

    
     mg of BEDMP and 
    
    
    
    mg of TCNB into a glass vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.8 mL

    
    . Vortex for 30 seconds to ensure complete dissolution.
    
  • Transfer: Transfer 0.6 mL to a 5mm high-precision NMR tube.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay requirements.

  • Spectral Width: -2 ppm to 14 ppm.

  • Relaxation Delay (d1): 30 seconds.

    • Reasoning: T1 for the quaternary-adjacent protons in BEDMP can be 2-4 seconds.

      
       is mandatory for 99.9% magnetization recovery.
      
  • Scans (ns): 16 or 32 (S/N > 250:1 required for <1% uncertainty).

  • Temperature: 298 K (controlled).

Data Processing & Integration
  • Phasing: Manual phasing is critical. Do not rely on autophase.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).

  • Integration Ranges:

    • IS (TCNB): Singlet at 7.75 ppm (Integrate as 1H equivalent).

    • Analyte (BEDMP - OMe): Singlet at ~3.30 ppm (Integrate range 3.25–3.35 ppm). This represents 6 protons.

    • Analyte (BEDMP - Ether

      
      ):  Singlet/AB-system at ~3.20 ppm. (Check for consistency).
      
Calculation


  • 
    : Integral area[1][2]
    
  • 
    : Number of protons (BEDMP OMe = 6, TCNB = 1)
    
  • 
    : Molecular Weight (BEDMP = 216.36  g/mol , TCNB = 260.89  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity (decimal)[1][2][3]
    

Part 4: Visualization of Logic & Workflows

The qNMR Logic Flow

The following diagram illustrates the critical decision points in the qNMR workflow for BEDMP, ensuring that common pitfalls (like T1 saturation) are avoided.

qNMR_Workflow Start Start: BEDMP Sample Solubility Solubility Check (CDCl3 vs DMSO-d6) Start->Solubility IS_Select Select Internal Standard (Must be aromatic to avoid overlap) Solubility->IS_Select Acquisition Acquire Spectrum (d1 > 30s, 90° pulse) IS_Select->Acquisition Processing Process Data (Phase, Baseline, Integrate) Acquisition->Processing Check_Ratio Self-Validation Check: Is Integral(OMe) / Integral(CH2) = 1.5? Processing->Check_Ratio Calc_Purity Calculate Purity (wt%) Check_Ratio->Calc_Purity Yes (Pass) Flag_Impurity Flag: Structural Impurity (Mono-ether or degradation) Check_Ratio->Flag_Impurity No (Fail)

Figure 1: qNMR workflow emphasizing the "Self-Validation" step unique to the BEDMP structure.

Impurity Identification Map

BEDMP synthesis often involves methylation of 2-butyl-2-ethyl-1,3-propanediol. The NMR spectrum reveals specific impurities based on chemical shift perturbations.

Impurity_Map Center BEDMP Spectrum (0 - 8 ppm) Region1 Region: 3.4 - 3.8 ppm (Hydroxyl Zone) Center->Region1 Region2 Region: 3.30 ppm (Methoxy Singlet) Center->Region2 Region3 Region: 0.8 - 1.5 ppm (Alkyl Multiplets) Center->Region3 Impurity1 Impurity: Starting Diol (Broad OH signal, shifted CH2) Region1->Impurity1 Broad Singlet Impurity3 Impurity: Residual Solvents (Acetone 2.17, MeOH 3.49) Region1->Impurity3 Sharp Singlets Impurity2 Impurity: Mono-Methyl Ether (Asymmetry in CH2 signals) Region2->Impurity2 Split/Uneven Integrals

Figure 2: Diagnostic map for identifying common synthetic impurities in BEDMP.

Part 5: Data Interpretation & Self-Validation

A key advantage of BEDMP's structure is the internal integral ratio .

  • The Theory: The molecule contains two equivalent methoxy groups (

    
    ) and two equivalent methylene groups (
    
    
    
    ).
  • The Check: Before calculating purity against the internal standard, calculate the ratio of the OMe signal (3.3 ppm) to the

    
     signal (3.2 ppm).
    
    • Target Ratio:

      
       or 
      
      
      
      .
    • Deviation: If the ratio is significantly different (e.g., 1.40 or 1.60), this indicates the presence of the mono-methyl ether impurity (where one arm is

      
       and the other is 
      
      
      
      ), or overlapping solvent peaks (like Methanol at 3.49 ppm).

Note on Enantiotopicity: Although the quaternary center has four different groups (Ethyl, Butyl,


, 

), the two

arms are enantiotopic. In an achiral solvent like

, they are isochronous (magnetically equivalent). If "splitting" of the methoxy signal is observed, suspect the presence of a chiral impurity or a chiral solvent effect, though this is rare in bulk synthesis.

References

  • BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR (qNMR)." BIPM Metrology Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]

  • NIST (National Institute of Standards and Technology). "Standard Reference Materials for NMR." NIST SRM Catalog. [Link]

Sources

GC-MS analysis methods for 2-Butyl-2-ethyl-1,3-dimethoxypropane residues

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Analysis Methods for 2-Butyl-2-ethyl-1,3-dimethoxypropane Residues: A Comparative Guide for Trace Detection

By: Senior Application Scientist

Introduction to the Analytical Challenge

This compound (IUPAC: 3,3-bis(methoxymethyl)heptane, CAS: 129318-09-8) is a highly specialized 1,3-diether utilized primarily as an internal electron donor (IED) in the synthesis of advanced Ziegler-Natta catalysts . By coordinating with the MgCl₂ support, this diether regulates the stereoselectivity and isotacticity of polypropylene (PP) [1].

While its role in polymer catalysis is well-established, a critical analytical challenge arises when these polyolefins are manufactured for medical-grade applications (e.g., IV bags, pre-filled syringes, and pharmaceutical packaging). Regulatory agencies require rigorous profiling of extractables and leachables (E&L). Because this compound is highly lipophilic and lacks UV-absorbing chromophores, traditional HPLC-UV methods are entirely ineffective. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) with alternative modalities to establish a self-validating workflow for trace residue quantification.

Section 1: Causality in Technique Selection

Selecting the correct analytical modality requires understanding the physicochemical properties of the target analyte and the matrix. The diether has a molecular weight of 188.31 g/mol and is highly volatile, making gas chromatography the ideal separation technique. However, the choice of detector dictates the reliability of the assay:

  • GC-FID (Flame Ionization Detection): While cost-effective and highly linear for bulk purity assays, FID is a non-specific detector. In complex polymer extracts, low-molecular-weight oligomers often co-elute with the diether, leading to false positives and inflated quantitative results.

  • GC-MS (Single Quadrupole - SIM Mode): Mass spectrometry resolves the co-elution issue by filtering for specific mass-to-charge (m/z) ratios. It provides structural confirmation through characteristic electron ionization (EI) fragmentation.

  • GC-MS/MS (Triple Quadrupole - MRM Mode): For ultra-trace analysis required by stringent pharmacological toxicity thresholds, tandem mass spectrometry eliminates matrix noise entirely by monitoring specific precursor-to-product ion transitions.

Decision Root Determine Required LOQ for 1,3-Diether High Bulk Purity / High LOQ (> 10 ppm) Root->High Low Trace Residue / Low LOQ (< 100 ppb) Root->Low GCFID GC-FID (Cost-Effective, Low Specificity) High->GCFID GCMS GC-MS (SIM) (High Specificity, Moderate Cost) Low->GCMS GCMSMS GC-MS/MS (MRM) (Ultra-Trace Analysis, High Cost) Low->GCMSMS

Decision matrix for selecting the optimal gas chromatography modality.

Section 2: Quantitative Performance Comparison

To objectively evaluate these platforms, we compared their performance metrics for extracting and quantifying this compound from a medical-grade polypropylene matrix.

Table 1: Performance Comparison of GC Modalities for 1,3-Diether Analysis

ParameterGC-FIDGC-MS (SIM Mode)GC-MS/MS (MRM Mode)
Limit of Detection (LOD) ~5.0 ppm~50 ppb~1.0 ppb
Limit of Quantitation (LOQ) ~15.0 ppm~150 ppb~5.0 ppb
Linearity (R²) > 0.995> 0.999> 0.999
Matrix Interference High (Oligomer co-elution)ModerateLow (High specificity)
Cost per Analysis LowMediumHigh
Primary Application Raw material purity assayRoutine E&L profilingUltra-trace regulatory compliance

Section 3: Self-Validating Extraction Protocol

Direct injection of polymer extracts will rapidly foul the GC inlet and column with non-volatile polymeric chains. To prevent this, we utilize a Dissolution-Precipitation workflow.

This protocol is designed as a self-validating system. By incorporating an Internal Standard (IS) and requiring a matrix spike recovery check, the system automatically flags extraction failures or matrix suppression.

Step-by-Step Methodology
  • Internal Standard Addition: Weigh 1.0 g of the polymer sample into a glass vial. Spike the sample with 100 µL of a deuterated internal standard (e.g., 2,2-diisobutyl-1,3-dimethoxypropane-d6) at a known concentration. Causality: The IS corrects for any analyte loss during the rigorous precipitation steps.

  • Matrix Dissolution: Add 10 mL of HPLC-grade Xylene. Heat the sealed vial to 120°C for 60 minutes with continuous stirring. Causality: Xylene's non-polar nature and high boiling point effectively dissolve the polyolefin matrix, releasing trapped diether residues.

  • Polymer Precipitation: Remove from heat and slowly add 15 mL of cold Methanol (-20°C) dropwise while vortexing. Causality: Methanol acts as a strong anti-solvent for the non-polar polymer chains, causing them to precipitate. However, the polar oxygen atoms in the diether keep the target analyte soluble in the mixed solvent supernatant.

  • Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Decant the clear supernatant, filter through a 0.22 µm PTFE syringe filter, and transfer to a GC autosampler vial.

  • System Suitability Test (SST): Before running the batch, inject a mid-level calibration standard. The batch is only valid if the signal-to-noise (S/N) ratio is >100 and peak tailing is ≤ 1.5.

Workflow N1 Polymer Matrix + IS (Medical Grade PP) N2 Dissolution (Xylene, 120°C, 1h) N1->N2 N3 Precipitation (Cold Methanol) N2->N3 N4 Centrifugation (10,000 rpm, 10 min) N3->N4 N5 Supernatant Collection (PTFE Filtration) N4->N5 N6 GC-MS Injection (1 µL, Splitless) N5->N6

Workflow for extracting 1,3-diether residues from complex polymer matrices.

Section 4: GC-MS Method Parameters & Mechanistic Insights

To achieve the LODs outlined in Table 1, the GC-MS must be meticulously tuned to the fragmentation mechanics of 1,3-diethers.

Chromatographic Conditions:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). The 5% phenyl stationary phase provides optimal retention for the lipophilic butyl and ethyl branches of the analyte.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (purge valve opens at 1.0 min) to maximize the transfer of trace analytes onto the column.

  • Oven Program: 50°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).

Mass Spectrometry & Fragmentation Mechanics:

  • Ionization: Electron Impact (EI) at 70 eV.

  • Mechanistic Insight: 1,3-dimethoxypropane derivatives are highly susceptible to ether bond cleavage under EI conditions, similar to their behavior in Grignard-Wurtz syntheses [2]. The molecular ion (M⁺ at m/z 188) is highly unstable and rarely observed. Instead, the molecule undergoes rapid

    
    -cleavage.
    
  • Target Ions for SIM:

    • m/z 45 (Quantifier): Represents the methoxymethyl cation

      
      , which is the base peak and provides the highest sensitivity.
      
    • m/z 157 (Qualifier): Represents the loss of a methoxy radical

      
      .
      
    • m/z 143 (Qualifier): Represents the loss of the methoxymethyl radical

      
      .
      

By monitoring these specific ions, the GC-MS method effectively blinds itself to the hydrocarbon background of the polymer matrix, ensuring that the self-validating protocol yields highly accurate, reproducible data for drug development and packaging compliance.

References

  • Sacchi, M. C., Forlini, F., Tritto, I., & Locatelli, P. "Polymerization Stereochemistry with Ziegler−Natta Catalysts Containing Dialkylpropane Diethers: A Tool for Understanding Internal/External Donor Relationships." Macromolecules, 1996. Available at:[Link]

  • ResearchGate. "Unexpected cleavage of ether bonds of 1,3-dimethoxypropane in Grignard–Wurtz synthesis of a MgCl2–donor adduct." ResearchGate Publications. Available at:[Link]

Sources

Validating Crystal Structure of 2-Butyl-2-ethyl-1,3-dimethoxypropane Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of 1,3-Diethers

In the high-stakes arena of Ziegler-Natta olefin polymerization, the structural fidelity of internal electron donors (IDs) dictates catalytic performance.[1] 2-Butyl-2-ethyl-1,3-dimethoxypropane (EBDMP) represents a critical class of 1,3-diether donors . Unlike traditional phthalates, EBDMP enables the production of high-isotacticity polypropylene (PP) without the strict requirement for external donors.

However, the efficacy of EBDMP relies entirely on its specific binding mode to the MgCl₂ support. Validating the crystal structure of EBDMP complexes (specifically with MgCl₂ and TiCl₄) is not merely a characterization step—it is the primary predictor of stereoselectivity and catalytic activity. This guide outlines the rigorous validation of these complexes, contrasting them with phthalate and bulky diether alternatives.[2]

Comparative Analysis: EBDMP vs. Alternatives

The choice of donor fundamentally alters the active site landscape on the catalyst surface. The following table contrasts EBDMP with its primary competitors: Diisobutyl Phthalate (DIBP) (the industry standard) and 2,2-Diisobutyl-1,3-dimethoxypropane (DIBDMP) (a bulkier diether analogue).

Table 1: Performance & Structural Comparison of Internal Donors
FeatureThis compound (EBDMP) 2,2-Diisobutyl-1,3-dimethoxypropane (DIBDMP) Diisobutyl Phthalate (DIBP)
Chemical Class 1,3-Diether (Linear/Mixed Alkyl)1,3-Diether (Bulky/Branched)Aromatic Diester
Binding Selectivity High preference for MgCl₂ (110) faceExclusive preference for MgCl₂ (110) faceMixed binding: (110) and (104) faces
Coordination Mode Bidentate Chelation (O-Mg-O)Bidentate Chelation (O-Mg-O)Bidentate (Chelate) & Bridging
External Donor Need No (Self-regulating stereocontrol)No Yes (Required for high isotacticity)
H₂ Response High (Good melt flow control)Very HighModerate
Stereospecificity Moderate-High (Steric dependent)Very High (Due to bulky isobutyls)High (With external donor)
Regulatory Status Phthalate-Free (REACH Compliant)Phthalate-Free (REACH Compliant)Restricted (REACH concerns)

Analyst Insight: While DIBDMP offers slightly higher stereocontrol due to the bulky isobutyl groups "locking" the conformation, EBDMP provides a balanced profile suitable for specific copolymer grades. The validation challenge lies in proving that EBDMP maintains the critical distance of ~2.8–3.2 Å between oxygen atoms to match the Mg–Mg distance on the (110) cut of MgCl₂.

Structural Validation Workflow

To validate the EBDMP complex, we cannot rely on the ligand structure alone. We must synthesize and characterize the molecular adduct (e.g.,


 or 

). This confirms the "bite angle" and coordination geometry.
Diagram 1: Structural Validation Logic Flow

ValidationWorkflow Ligand Ligand Synthesis (EBDMP) Purity Purity Check (GC-MS / 1H-NMR) Ligand->Purity Complexation Adduct Formation (MgCl2/TiCl4 + EBDMP) Purity->Complexation >99% Purity SC_XRD Single Crystal XRD (Molecular Geometry) Complexation->SC_XRD Grow Single Crystals Powder_XRD Powder XRD (Bulk Phase ID) Complexation->Powder_XRD Polycrystalline Sample DFT DFT Calculation (Binding Energy) Complexation->DFT Model Input Validation Final Structure Validation SC_XRD->Validation Bond Lengths/Angles Powder_XRD->Validation Lattice Parameters DFT->Validation Energy Minima Match

Caption: Integrated workflow for validating donor-catalyst complexes, combining experimental diffraction with computational verification.

Experimental Protocols

Protocol A: Synthesis of MgCl₂ · (EBDMP) Adducts for XRD

Objective: To grow diffraction-quality crystals that mimic the catalyst surface interaction.

Reagents:

  • Anhydrous

    
     (99.9%, ultra-dry beads).
    
  • This compound (EBDMP).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

  • Inert Atmosphere: Nitrogen or Argon glovebox (

    
     ppm 
    
    
    
    ).

Step-by-Step Methodology:

  • Dissolution: In the glovebox, suspend 1.0 mmol of anhydrous

    
     in 10 mL of THF.
    
  • Ligand Addition: Add 1.0–2.0 mmol of EBDMP slowly to the suspension. Stir at 60°C for 4 hours to ensure ligand exchange (displacing THF if necessary) or coordination.

  • Filtration: Filter the solution while hot through a 0.45 µm PTFE syringe filter to remove unreacted solids.

  • Crystallization:

    • Method 1 (Slow Evaporation): Place the filtrate in a small vial. Place this vial inside a larger jar containing hexane (antisolvent). Seal the outer jar to allow slow vapor diffusion.

    • Method 2 (Cooling): Concentrate the solution to 50% volume and store at -30°C for 48–72 hours.

  • Harvesting: Isolate colorless crystals and mount immediately in Paratone oil under cryo-conditions (100 K) for X-ray data collection.

Protocol B: Validation Criteria via X-Ray Diffraction

Self-Validating Checkpoints:

  • O···O Distance: The distance between the two methoxy oxygens in the complex must align with the Mg–Mg distance (approx 3.6 Å in bulk, but ~2.8–3.2 Å bite distance in chelate).

  • Torsion Angles: Verify the C-C-C-O torsion angles. 1,3-diethers typically adopt a specific "kinked" conformation to expose the oxygens for chelation.

  • Thermal Ellipsoids: Check for high thermal motion in the butyl/ethyl tails. High disorder in tails is acceptable, but the core

    
     ring must be well-defined.
    

Mechanistic Insight: Why Structure Matters

The superior performance of diethers like EBDMP over phthalates stems from their ability to selectively bind the (110) face of MgCl₂. This face contains tetracoordinated Mg atoms (unsaturated), which are the precursors to stereospecific active sites.

  • Phthalates: Bind (110) (good) and (104) (non-stereospecific).

  • Diethers (EBDMP): Sterically hindered from binding the flat (104) face; they lock onto the (110) edges, creating a rigid chiral pocket for the Titanium center.

Diagram 2: Donor Selectivity Mechanism

BindingMechanism Mg110 MgCl2 (110) Face (4-Coordinate Mg) Interaction1 Strong Chelation (Stereospecific) Mg110->Interaction1 Interaction2 Weak/Bridging (Non-Specific) Mg110->Interaction2 Mg104 MgCl2 (104) Face (5-Coordinate Mg) Mg104->Interaction2 EBDMP EBDMP (1,3-Diether) EBDMP->Mg104 Steric Repulsion EBDMP->Interaction1 Steric Fit Phthalate Phthalate (Diester) Phthalate->Interaction1 Phthalate->Interaction2

Caption: Mechanism of stereocontrol. EBDMP selectively targets the (110) face, whereas phthalates promiscuously bind both specific and non-specific sites.

References

  • Morini, G., et al. (1996). "Polymerization Stereochemistry with Ziegler−Natta Catalysts Containing Dialkylpropane Diethers." Macromolecules. Link

  • Taniike, T., & Terano, M. (2014). "The Role of Two Different Internal Donors (Phthalate and 1,3-Diether) on the Formation of Surface Structure in MgCl2-Supported Ziegler-Natta Catalysts." Journal of Applied Polymer Science. Link

  • Vries, T. J., et al. (2018). "Structural Characterization of Electron Donors in Ziegler–Natta Catalysts." Journal of the American Chemical Society. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. Link

  • Chadwick, J. C. (2003). "Ziegler–Natta catalysts for propylene polymerization: the role of internal and external donors." Macromolecular Symposia. Link

Sources

Safety Operating Guide

2-Butyl-2-ethyl-1,3-dimethoxypropane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol for Specialized Aliphatic Ethers

Executive Summary & Chemical Context

2-Butyl-2-ethyl-1,3-dimethoxypropane is a specialized, sterically hindered 1,3-aliphatic diether .[1] Unlike common solvents (e.g., Diethyl Ether, THF), this molecule is often encountered as a high-value intermediate in the synthesis of anticonvulsants, polymer stabilizers, or specialized lubricants.[1]

Because specific Safety Data Sheets (SDS) for this intermediate may be sparse compared to commodity chemicals, this guide derives its safety protocols from Structure-Activity Relationships (SAR) and established EPA Resource Conservation and Recovery Act (RCRA) standards for aliphatic ethers.[1]

Critical Safety Profile
Hazard CategoryClassificationOperational Implication
Flammability High (Predicted) Treat as Class IC or II Flammable Liquid . Ether capping of the parent diol removes hydrogen bonding, significantly lowering flash point relative to the precursor.[1]
Reactivity Peroxide Former Class B Peroxide Former . The methylene groups (

-carbons) adjacent to the ether oxygens are susceptible to auto-oxidation.
Toxicity Irritant (H315/H319) Likely skin/eye irritant similar to its parent diol (CAS 115-84-4).
RCRA Code D001 (Ignitable) Flash point likely <140°F (60°C) or combustible.[2]

Pre-Disposal Risk Assessment

Before moving this container to waste, you must validate its stability.[1] Ethers stored for >6 months or in unsealed containers may contain explosive peroxides.[3]

The "Check-Act" Protocol

Do not bulk this chemical with general solvents until you have performed a peroxide test.

Step 1: Visual Inspection
  • Crystals: Look for crystal formation around the cap or in the liquid. STOP immediately if crystals are present; call EHS/Bomb Squad. This indicates severe polymerization or peroxide crystallization.

  • Stratification: Look for phase separation or cloudiness.

Step 2: Quantitative Peroxide Testing

Use a semi-quantitative peroxide test strip (e.g., Quantofix® or MQuant™).[1]

  • Dip the test strip into the solvent for 1 second.

  • Wait for the colorimetric reaction (usually 15–30 seconds).

  • Compare against the reference scale.

Peroxide Level (ppm)StatusAction Required
< 20 ppm Safe Proceed to Disposal Stream A (General Organic).
20 – 100 ppm Caution Proceed to Disposal Stream B (Chemical Treatment).
> 100 ppm Danger Do NOT Move. Contact Hazardous Waste specialist for on-site stabilization.

Disposal Workflows

Decision Logic Diagram

The following flowchart outlines the critical decision path for disposing of this compound.

DisposalWorkflow Start Waste Identification: This compound Inspect Visual Inspection: Crystals or Solids? Start->Inspect BombSquad STOP: Contact EHS/Bomb Squad (Explosion Hazard) Inspect->BombSquad Yes Test Peroxide Test (Quantofix/Starch-Iodide) Inspect->Test No ResultLow < 20 ppm Peroxides Test->ResultLow ResultMed 20 - 100 ppm Peroxides Test->ResultMed ResultHigh > 100 ppm Peroxides Test->ResultHigh Bulk Bulk into Waste Stream: Non-Halogenated Organics ResultLow->Bulk Treat Chemical Treatment: Reduce with Ferrous Sulfate ResultMed->Treat ResultHigh->BombSquad Do Not Move Treat->Test Retest Label Labeling: RCRA D001 (Ignitable) Bulk->Label

Figure 1: Decision tree for the safe assessment and disposal of aliphatic ethers.

Stream A: Standard Disposal (Low Peroxides)

Applicability: Fresh material or material testing <20 ppm peroxides.

  • Segregation: Segregate from oxidizers (nitric acid, perchlorates) and halogens.

  • Container: Use an HDPE or steel solvent drum (UN 1A1 or 1H1).

  • Bulking: This material is compatible with standard "Non-Halogenated Organic Solvent" waste streams (e.g., Acetone, Methanol, Ethyl Acetate mixtures).[1]

  • Labeling:

    • Chemical Name: this compound (90%), Trace Impurities.[1]

    • Hazard Class: Flammable Liquid.[4][5]

    • EPA Waste Code: D001 (Ignitable).[2][6][7]

Stream B: Treatment Required (20–100 ppm)

Applicability: Material showing moderate peroxide accumulation. Note: Perform this in a fume hood.

Protocol: Ferrous Sulfate Reduction

  • Prepare a solution of 5% Ferrous Sulfate (FeSO₄) in water, acidified slightly with sulfuric acid.

  • Add the FeSO₄ solution to the ether in a 1:5 ratio (20mL FeSO₄ per 100mL ether).

  • Shake gently (do not stir vigorously if peroxides are suspected to be high) for 15 minutes.

  • Allow phases to separate. The aqueous phase will turn yellowish-brown (indicating oxidation of Fe²⁺ to Fe³⁺).

  • Retest the organic layer for peroxides.

  • Once <20 ppm, proceed to Stream A .

Emergency Procedures

Spill Response (< 1 Liter)
  • Evacuate: Clear the immediate area of ignition sources.

  • PPE: Wear nitrile gloves (double gloved) and safety goggles. Note: For larger spills, use Silver Shield/Laminate gloves as ether permeation through nitrile can be rapid.[1]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay/Kitty Litter). Do not use paper towels (increases surface area for flammability).

  • Collect: Scoop into a spark-proof container/bag. Label as "Hazardous Waste (Debris) - Flammable."

Fire
  • Extinguishing Media: Alcohol-resistant foam, Dry chemical, or Carbon dioxide (CO₂).[1]

  • Warning: Water jet may spread the fire as this ether is lighter than water and likely immiscible.

Regulatory & Compliance Data

ParameterSpecificationSource/Rationale
EPA Waste Code D001 40 CFR § 261.21 (Ignitability) [1]
DOT Shipping Name Ethers, n.o.s. (not otherwise specified)49 CFR § 172.101
UN Number UN 3271 Generic for Ethers
Packing Group II or III Depending on Flash Point (Assume II for safety)
TSCA Status Listed (Component based)Parent diol (CAS 115-84-4) is TSCA listed [2]

References

  • U.S. Environmental Protection Agency. (n.d.).[6] Defining Hazardous Waste: Ignitability (D001).[2][6][7] 40 CFR § 261.[6][8]21. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). 2-Butyl-2-ethyl-1,3-propanediol (Precursor Safety Data).[1] PubChem Compound Summary. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][9] Chapter 6: Working with Chemicals.[10] The National Academies Press.[3][9][11] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[11] Retrieved from [Link]

Sources

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